Product packaging for Arsenic trioxide(Cat. No.:CAS No. 1327-53-3)

Arsenic trioxide

Cat. No.: B128847
CAS No.: 1327-53-3
M. Wt: 197.841 g/mol
InChI Key: QTLQKAJBUDWPIB-UHFFFAOYSA-N
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Description

Contextual Significance in Molecular Biology and Disease Mechanisms

Arsenic trioxide has garnered considerable attention for its efficacy in treating specific malignancies, most notably acute promyelocytic leukemia (APL). e-crt.orgaacrjournals.org This has spurred intensive research into the molecular underpinnings of its therapeutic effects. aacrjournals.org Scientists are exploring how this inorganic compound influences fundamental cellular processes such as signal transduction, gene expression, and programmed cell death (apoptosis). aacrjournals.orgnih.gov The study of this compound provides a unique lens through which to examine the intricate networks that govern cell fate and the aberrations that lead to diseases like cancer. Its ability to modulate multiple signaling pathways and cellular functions makes it a valuable tool for probing the complexities of molecular biology. aacrjournals.orgnih.gov

Evolution of Arsenical Compounds in Modern Biological Studies

The use of arsenicals in medicine has a long and varied history, from traditional remedies to early antimicrobial agents. researchgate.netijrap.netyoutube.com While many arsenic-based drugs were superseded by modern antibiotics, the successful application of this compound in APL in the 1970s marked a renewed interest in these compounds. researchgate.netresearchgate.net Early arsenicals were often used without a clear understanding of their mechanisms. Today, advanced analytical techniques allow for detailed investigations into how these compounds interact with cellular components. This evolution has shifted the focus from empirical use to a mechanistic-driven approach, aiming to understand and exploit the specific molecular targets of arsenical compounds like this compound. acs.org The journey of arsenic from a historical panacea and poison to a targeted therapeutic agent exemplifies the progress in modern biological and medical sciences. youtube.com

Core Objectives of Mechanistic Investigations into this compound

The primary goal of investigating this compound's mechanisms is to elucidate the precise molecular events that underlie its biological effects. aacrjournals.orgwikipedia.org Key objectives include:

Identifying Direct Molecular Targets: Determining the specific proteins and cellular components with which this compound directly interacts. nih.gov

Mapping Pathway Perturbations: Understanding how this compound influences intracellular signaling cascades, such as those involved in cell survival, proliferation, and death. nih.govpatsnap.com

Characterizing Cellular Responses: Detailing the downstream consequences of this compound exposure, including the induction of apoptosis, inhibition of angiogenesis (the formation of new blood vessels), and promotion of cell differentiation. aacrjournals.orge-crt.org

Elucidating Resistance Mechanisms: Investigating how cancer cells may develop resistance to the effects of this compound. ashpublications.org

By achieving these objectives, researchers aim to optimize the therapeutic use of this compound and potentially design new agents with enhanced efficacy and specificity. aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2O3 B128847 Arsenic trioxide CAS No. 1327-53-3

Properties

IUPAC Name

arsenic(3+);oxygen(2-)
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InChI

InChI=1S/2As.3O/q2*+3;3*-2
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InChI Key

QTLQKAJBUDWPIB-UHFFFAOYSA-N
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Canonical SMILES

[O-2].[O-2].[O-2].[As+3].[As+3]
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Molecular Formula

As2O3
Record name ARSENIC TRIOXIDE
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Record name arsenic trioxide
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DSSTOX Substance ID

DTXSID0020103
Record name Arsenic oxide (As2O3)
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Molecular Weight

197.841 g/mol
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Physical Description

Arsenic trioxide appears as white or transparent, glassy amorphous lumps or crystalline powder. Slightly soluble in water, but dissolves very slowly; more soluble in hot water. Noncombustible. Corrosive to metals in the presence of moisture. Toxic by ingestion., Dry Powder; Water or Solvent Wet Solid, Colorless or white solid; [ICSC] White powder; Soluble in water; May decompose in presence of moisture; [MSDSonline], WHITE LUMPS OR CRYSTALLINE POWDER.
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Boiling Point

869 °F at 760 mmHg (EPA, 1998), 460 °C
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Solubility

SOL IN DIL HYDROCHLORIC ACID, IN ALKALI HYDROXIDE; SOL IN CARBONATE SOLN; PRACTICALLY INSOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM, ETHER., Soluble in glycerol, In water, 1.7X10+4 mg/l @ 16 °C., Solubility in water, g/100ml at 20 °C: 1.2-3.7
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Density

3.738 amorphous or vitreous; 3.865 arsenolite; 4.15 claudetite (EPA, 1998), 3.865 (cubes); 4.15 (rhombic crystals), Relative density (water = 1): 3.7-4.2
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Vapor Pressure

66.1 mmHg at 593.6 °F (EPA, 1998), 0.000247 [mmHg], 2.47X10-4 mm Hg @ 25 °C
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Impurities

The crude product contains 95% arsenic trioxide (As2O3), 10,000-20,000 ppm antimony, 300-600 ppm lead and iron, 100-800 ppm copper, 300 ppm zinc, and 15 ppm cadmium, selenium, mercury, and tellurium.
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Color/Form

White cubic crystals (Arsenolite), Colorless monoclinic crystals (Claudette), White or transparent, glassy, amorphous lumps or crystalline powder, Exists in 3 allotropic forms. The amorphous form ... the octahedral form ... the rhombic form

CAS No.

1327-53-3
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Record name Arsenic trioxide [USAN:JAN]
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Melting Point

379 to 594.1 °F ; Arsenolite and claudetite forms sublime at 379 °F. (EPA, 1998), 313 °C (claudetite); 274 °C (arsenolite), 275-313 °C
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Molecular Mechanisms of Arsenic Trioxide Action

Cellular and Subcellular Target Interactions

The therapeutic effects of arsenic trioxide are rooted in its interactions with various cellular and subcellular components. It is known to interact with critical proteins, modulating their function and initiating cascades of events that ultimately determine the cell's fate. aacrjournals.orgtandfonline.com

Protein Interactions and Post-Translational Modifications

A key aspect of this compound's mechanism involves its ability to induce post-translational modifications of proteins, which are crucial for regulating their activity, localization, and stability. These modifications include SUMOylation and ubiquitination, which play a central role in the degradation of oncogenic proteins. biorxiv.orgustc.edu.cn

In the context of Acute Promyelocytic Leukemia (APL), the hallmark is a chromosomal translocation that creates a PML-RARα fusion protein. biorxiv.org This oncoprotein is a key driver of the disease, causing a block in the differentiation of myeloid cells. cancercareontario.ca this compound directly targets the PML portion of this fusion protein. patsnap.comnih.gov It binds to cysteine residues within the PML protein, leading to its oligomerization. ustc.edu.cnnih.gov This structural change enhances the protein's interaction with the Small Ubiquitin-like Modifier (SUMO)-conjugating enzyme UBC9, which in turn leads to increased SUMOylation and subsequent degradation of the PML-RARα protein by the proteasome. ustc.edu.cnnih.gov This degradation of the oncogenic fusion protein is a critical step in the therapeutic action of this compound in APL. aacrjournals.orgnih.govpnas.org

This compound significantly influences the SUMOylation and ubiquitination pathways. The process begins with arsenic binding to PML, which promotes its SUMOylation. ustc.edu.cnnih.gov This hyper-SUMOylation acts as a signal for the recruitment of the E3 ubiquitin ligase RNF4. researchgate.netresearchgate.net RNF4 then mediates the poly-ubiquitination of the SUMOylated PML and PML-RARα, marking them for degradation by the proteasome. researchgate.netresearchgate.net This arsenic-induced, SUMO-triggered, ubiquitin-mediated degradation pathway is a central mechanism of its action. researchgate.net The SUMO-conjugating enzyme Ubc9 is essential for this process. ustc.edu.cnoncotarget.com

Target ProteinModifying Enzyme(s)Consequence of Modification
PML/PML-RARαUBC9 (SUMO E2), RNF4 (E3 Ubiquitin Ligase)Enhanced SUMOylation and subsequent poly-ubiquitination, leading to proteasomal degradation. ustc.edu.cnnih.govresearchgate.netresearchgate.net
MTHFD1SUMO-conjugating enzymesEnhanced SUMOylation and subsequent proteolytic degradation. pnas.org
SHMT1SUMO-conjugating enzymesProteolytic degradation. pnas.org

This compound induces apoptosis by modulating the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. por-journal.com Studies have shown that this compound treatment leads to the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1. biorxiv.orge-crt.orgnih.gov Concurrently, it upregulates the expression of pro-apoptotic proteins such as Bax and Bim. nih.govaacrjournals.orgspandidos-publications.com This shift in the balance towards pro-apoptotic members of the Bcl-2 family promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway of apoptosis. por-journal.comhilarispublisher.com In some cell lines, this compound-induced apoptosis is associated with the proteolytic cleavage of Bax into a more potent pro-apoptotic form. aacrjournals.org

Bcl-2 Family ProteinEffect of this compoundFunctional Consequence
Bcl-2Downregulation of expression. e-crt.orghilarispublisher.comnih.govPromotes apoptosis.
Mcl-1Downregulation of expression. biorxiv.orge-crt.orgnih.govPromotes apoptosis.
BaxUpregulation of expression and proteolytic cleavage. nih.govaacrjournals.orghilarispublisher.comPromotes apoptosis.
BimUpregulation of expression. spandidos-publications.comPromotes apoptosis.

The induction of apoptosis by this compound involves the activation of the caspase cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be initiated. spandidos-publications.com The intrinsic pathway is often triggered by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. por-journal.come-crt.org The extrinsic pathway can involve the activation of caspase-8. spandidos-publications.comspandidos-publications.com Both initiator caspases, caspase-8 and caspase-9, can then activate the executioner caspase, caspase-3. por-journal.come-crt.orgspandidos-publications.com Activated caspase-3 is responsible for cleaving various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis. nih.govpsu.edu Studies have demonstrated the activation of caspase-3, caspase-7, caspase-8, and caspase-9 in various cancer cell lines following treatment with this compound. e-crt.orgnih.govnih.gov However, some research also points to caspase-independent cell death mechanisms induced by this compound. aacrjournals.orgnih.gov

The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a critical role in this compound's mechanism of action. ludwigcancerresearch.org In some cancer cells, this compound exposure leads to the upregulation and accumulation of p53. aacrjournals.org This can, in turn, activate p53-downstream proteins like p21, contributing to growth arrest and apoptosis. aacrjournals.org Furthermore, recent studies have revealed that this compound can directly bind to and rescue the function of certain mutated forms of p53. ludwigcancerresearch.orgnih.govresearchgate.net By binding to a cryptic allosteric site on the mutant p53 protein, this compound can stabilize its structure and restore its tumor-suppressive transcriptional activity. nih.govresearchgate.net This finding suggests a broader potential application for this compound in treating cancers with specific p53 mutations. ludwigcancerresearch.orgrcsb.org The degradation of the PML-RARα fusion protein in APL can also lead to the reformation of PML nuclear bodies and the activation of p53 signaling. biorxiv.org

Interaction with SMRT Corepressor and Nuclear Receptor Pathways

This compound has been shown to be a potent inhibitor of the interaction between the Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor (SMRT) corepressor and its transcription factor partners. nih.gov This inhibitory effect is significant because the SMRT complex is crucial for transcriptional repression by a variety of nuclear receptors. nih.gov Research indicates that this compound can interfere with the ability of SMRT to interact with nuclear receptors, including the aberrant promyelocytic leukemia-retinoic acid receptor alpha (PML-RARα) oncoprotein found in acute promyelocytic leukemia (APL). nih.govnih.gov

The mechanism of this interference is partly mediated through the activation of mitogen-activated protein (MAP) kinase cascades. nih.govnih.gov This activation leads to the phosphorylation of the SMRT protein, causing it to dissociate from its nuclear receptor partners and relocate from the nucleus to the cytoplasm. nih.gov This disruption of the SMRT-nuclear receptor interaction can have a significant impact on the signaling of several nuclear receptors. jci.org

Furthermore, studies have demonstrated that this compound inhibits the transactivation and gene expression of not only retinoic acid receptors (RARs) but also other nuclear receptors that form heterodimers with the retinoid X receptor (RXR). jci.org This inhibition is not due to a decrease in the protein levels of these nuclear receptors but rather involves the phosphorylation of RXRα. jci.org Specifically, the c-Jun N-terminal kinase (JNK) pathway is implicated in this this compound-induced inhibition of nuclear receptor transactivation. jci.org

Key InteractionMechanismConsequence
SMRT and Nuclear ReceptorsThis compound activates MAP kinase cascades, leading to SMRT phosphorylation. nih.govnih.govDissociation of SMRT from nuclear receptors and its relocalization to the cytoplasm, inhibiting transcriptional repression. nih.gov
RXRα-heterodimerizing Nuclear ReceptorsThis compound induces phosphorylation of RXRα via the JNK pathway. jci.orgInhibition of transactivation and gene expression by these nuclear receptors. jci.org
Influence on Human Ether-à-go-go-Related Gene (hERG) Channel Trafficking

The human ether-à-go-go-related gene (hERG) encodes a critical potassium ion channel involved in cardiac repolarization. nih.govnih.gov this compound has been identified as a compound that can interfere with the proper trafficking of this channel to the cell surface. nih.govresearchgate.net This interference is a significant factor in the cardiotoxicity associated with the compound. oup.com

Research has shown that this compound inhibits the maturation and surface expression of the hERG protein. researchgate.net The mechanism behind this involves the disruption of the interaction between hERG and chaperone proteins, such as Hsp70 and Hsp90, which are essential for the proper folding and transport of the channel from the endoplasmic reticulum. oup.com By impeding the formation of these hERG-chaperone complexes, this compound restricts the forward trafficking of the channel to the cell membrane. oup.com

In addition to inhibiting forward trafficking, recent studies suggest that this compound may also accelerate the degradation of hERG channels already present on the cell surface through a lysosomal pathway. oup.com This dual effect of inhibiting new channel delivery and promoting the removal of existing channels leads to a reduced number of functional hERG channels at the plasma membrane. nih.govoup.com This reduction in hERG channel density is a primary cause of the observed prolongation of the QT interval in the heart's electrical cycle. nih.govresearchgate.net

Effect of this compoundMechanismConsequence
Reduced hERG surface expressionInhibition of hERG-chaperone (Hsp70/Hsp90) complex formation, impeding forward trafficking. nih.govoup.comDecreased density of functional hERG channels on the cell surface. nih.gov
Accelerated hERG degradationPromotion of lysosomal degradation of mature hERG channels from the plasma membrane. oup.comFurther reduction in the number of hERG channels, contributing to QT prolongation. nih.govoup.com

Organelle-Specific Perturbations

This compound exerts profound effects on mitochondria, the powerhouses of the cell, playing a central role in its cytotoxic and apoptotic actions. researchgate.netpatsnap.com It directly targets mitochondria, leading to a cascade of events that ultimately contribute to cell death. researchgate.net

A key and early event in this compound-induced apoptosis is the disruption of the mitochondrial transmembrane potential (ΔΨm). spandidos-publications.comnih.govpor-journal.com The compound induces a significant reduction or collapse of the ΔΨm. researchgate.netspandidos-publications.com This depolarization of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors from the mitochondria. researchgate.net Studies have shown that this compound treatment leads to a notable decrease in ΔΨm in various cell types. spandidos-publications.come-crt.org This effect is often associated with an increase in intracellular reactive oxygen species (ROS), which can further contribute to mitochondrial damage. spandidos-publications.come-crt.org

Following the loss of mitochondrial transmembrane potential, the outer mitochondrial membrane becomes permeabilized, leading to the release of proteins from the intermembrane space into the cytoplasm. spandidos-publications.comoup.com One of the most critical of these proteins is cytochrome c. spandidos-publications.comnih.gove-crt.org The release of cytochrome c into the cytosol is a pivotal event in the intrinsic pathway of apoptosis. patsnap.com Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell. patsnap.comoup.com The release of cytochrome c is a consistent finding in cells undergoing apoptosis induced by this compound. spandidos-publications.compor-journal.come-crt.org This release is often dependent on the pro-apoptotic Bcl-2 family proteins, Bax and Bak. oup.comtandfonline.com

In addition to cytochrome c, this compound also triggers the release of another important mitochondrial protein, the Apoptosis-Inducing Factor (AIF). spandidos-publications.comnih.gove-crt.org Unlike the cytochrome c pathway, which is caspase-dependent, AIF mediates a caspase-independent pathway of cell death. nih.gov Following its release from the mitochondria, AIF translocates to the nucleus. nih.govaacrjournals.org In the nucleus, AIF induces chromatin condensation and large-scale DNA fragmentation, contributing to cell death. spandidos-publications.com The translocation of AIF from the mitochondria to the nucleus has been observed in various cell lines treated with this compound and represents another significant mechanism by which this compound induces apoptosis. spandidos-publications.comnih.govnih.gov

Mitochondrial EventDescriptionDownstream Effect
Mitochondrial Transmembrane Potential Alteration This compound induces a rapid and significant decrease in the mitochondrial transmembrane potential (ΔΨm). researchgate.netspandidos-publications.comDestabilization of the mitochondrial membrane, priming it for the release of pro-apoptotic factors. researchgate.net
Cytochrome c Release Following ΔΨm collapse, cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm. spandidos-publications.come-crt.orgInitiates the caspase-dependent apoptotic pathway through the formation of the apoptosome and activation of caspase-9. patsnap.comoup.com
AIF Translocation This compound also causes the release of AIF from the mitochondria. spandidos-publications.comnih.govAIF moves to the nucleus, where it causes caspase-independent chromatin condensation and DNA fragmentation. nih.govspandidos-publications.com

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibition

This compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation. patsnap.comnih.gov This inhibition is a key component of its apoptotic action in various leukemia cells. spandidos-publications.comdoi.org The inactivation of Akt by this compound can occur through dephosphorylation at key residues like Ser473 and Thr308. spandidos-publications.com

The PI3K/Akt pathway can confer resistance to this compound. nih.govunicas.it Cell lines with high levels of activated Akt are often less sensitive to the apoptotic effects of this compound. nih.govdoi.org Conversely, pharmacological inhibitors of PI3K or Akt, such as LY294002 and wortmannin, can enhance the cytotoxicity of this compound in resistant cells. nih.govspandidos-publications.com The mechanism of PI3K/Akt inhibition by this compound can also involve the upregulation of PTEN, a tumor suppressor that negatively regulates this pathway. aacrjournals.org

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Downregulation

This compound can downregulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. aacrjournals.orgresearchgate.net This pathway is crucial for cytokine-mediated signaling that drives the growth and survival of many hematopoietic cells. mdpi.com Arsenic has been found to directly interact with and inhibit JAK tyrosine kinases, thereby preventing the subsequent phosphorylation and activation of STAT proteins. nih.gov This inhibition appears to be independent of arsenic's effects on MAPK pathways. nih.gov

The downregulation of STAT activation by this compound has been observed for STAT3 and STAT5 in the context of various leukemias. aacrjournals.org By inhibiting upstream protein tyrosine kinases like JAKs, as well as oncogenic kinases such as FLT3 and BCR/ABL, this compound effectively reduces the phosphorylation and activity of their downstream STAT targets. aacrjournals.org This disruption of JAK/STAT signaling contributes to the anti-leukemic effects of this compound. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Activity Modulation

The effect of this compound on the Nuclear Factor-kappa B (NF-κB) pathway is complex and can be concentration-dependent. cdc.gov In many cancer cells, NF-κB is constitutively active and promotes survival by upregulating anti-apoptotic genes. nih.gov this compound can inhibit NF-κB activity, which contributes to its pro-apoptotic effects. nih.govnih.gov This inhibition can occur by preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm. nih.gov

By inhibiting NF-κB, this compound can lead to the downregulation of NF-κB target genes that protect against apoptosis, such as Bcl-2, Bcl-xL, and XIAP. nih.gov In some instances, the inhibition of NF-κB by this compound is linked to the inactivation of the PI3K/Akt pathway. unicas.it However, at lower, physiologically relevant concentrations, this compound has also been reported to activate NF-κB, suggesting a dual role depending on the cellular context and dosage. cdc.gov

Activator Protein 1 (AP-1) Transcriptional Factor Regulation

This compound is a known regulator of the Activator Protein 1 (AP-1) transcriptional factor. oncotarget.com AP-1 is a heterodimeric protein complex, typically composed of proteins from the Jun and Fos families, that regulates gene expression in response to a wide array of stimuli, including stress and growth factors. wikipedia.orgfrontiersin.org

Arsenic stimulates AP-1 activity, stability, and its ability to bind to DNA. oncotarget.com This is achieved through several mechanisms, including the activation of the JNK signaling pathway which, in turn, leads to the induction and phosphorylation of c-Jun and c-Fos. oncotarget.com Arsenic can also induce histone modifications at the chromatin sites of c-Fos and c-Jun, leading to their activation. oncotarget.com The activation of AP-1 by this compound can influence various cellular processes, including proliferation and differentiation. rug.nl In some cell types, the pro-proliferative effects of this compound have been linked to AP-1-mediated mechanisms. rug.nlresearchgate.net

Signaling Pathway/FactorPrimary Effect of this compoundResearch Findings
PI3K/Akt Pathway InhibitionInactivates Akt via dephosphorylation; Upregulates PTEN. aacrjournals.orgspandidos-publications.com
JAK/STAT Pathway DownregulationDirectly inhibits JAK tyrosine kinases, leading to decreased STAT phosphorylation. aacrjournals.orgnih.gov
NF-κB Pathway Modulation (often inhibition)Inhibits IκBα degradation, downregulates anti-apoptotic target genes. nih.govnih.gov
AP-1 Factor Regulation (activation)Stimulates activity via JNK pathway and histone modifications. oncotarget.com

LIF/JAK1/STAT3 and NF-kB Signaling in Cellular Differentiation

Recent research has illuminated the role of this compound in promoting the differentiation of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance and recurrence. One of the key mechanisms identified is the synergistic inhibition of two critical signaling pathways: the Leukemia Inhibitory Factor (LIF)/Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the Nuclear Factor-kappa B (NF-kB) pathway. nih.govnih.govresearchgate.net

In hepatocellular carcinoma (HCC), for instance, studies have demonstrated that this compound effectively induces the differentiation of CSCs. nih.govnih.govresearchgate.net This is achieved by downregulating the expression of CSC-related genes and suppressing their tumorigenic capacity. nih.govnih.govresearchgate.net Mechanistically, ATO treatment leads to a significant decrease in the phosphorylation of JAK1 and STAT3, key components of the LIF/JAK1/STAT3 pathway. nih.gov Concurrently, this compound depresses the activation of the NF-kB pathway. nih.govresearchgate.net The NF-kB signaling pathway is involved in various biological processes, including cell proliferation and differentiation, and is crucial for the maintenance of many types of stem cells, including CSCs. gavinpublishers.com

The simultaneous suppression of both the LIF/JAK1/STAT3 and NF-kB signaling pathways appears to be a central molecular mechanism driving the differentiation-inducing effects of this compound in certain cancer models. nih.govnih.govresearchgate.net This dual inhibition disrupts the signaling networks that maintain the undifferentiated and self-renewing state of CSCs, pushing them towards a more mature, less malignant phenotype.

Schematic depicting the overview of the mechanism: ATO and 5-FU/<a href=cisplatin (B142131) synergistically depress LIF/JAK/STAT and NF-kB pathways." src="https://www.researchgate.net/profile/Xin-Zhang-309/publication/349488347/figure/fig5/AS:993437222760450@1613861874936/ATO-synergistically-depresses-LIF-JAK-STAT-and-NF-kB-pathways-A-Cells-receiving-the.png"/>
Figure 1: A schematic diagram illustrating the synergistic depression of LIF/JAK/STAT and NF-kB pathways by this compound (ATO) and 5-FU/cisplatin. researchgate.net

Oxidative Stress and Cellular Redox Homeostasis Perturbation

A fundamental aspect of this compound's mechanism of action is its ability to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org This disruption of cellular redox homeostasis is a key driver of its cytotoxic effects.

Reactive Oxygen Species (ROS) Generation and Accumulation

This compound treatment leads to a significant increase in the intracellular levels of ROS, including superoxide (B77818) radicals and hydrogen peroxide. mdpi.comdovepress.comiiarjournals.orgnih.govresearchgate.netspandidos-publications.com This overproduction of ROS can be attributed to several mechanisms. Arsenic can induce mitochondrial dysfunction, leading to electron leakage from the electron transport chain and subsequent ROS generation. nih.govresearchgate.net Additionally, this compound can activate enzymes such as NADPH oxidase, which directly produce ROS. nih.gov The accumulation of these highly reactive molecules can inflict damage on various cellular components, including lipids, proteins, and DNA. mdpi.com

Glutathione (B108866) (GSH) Depletion and Antioxidant System Dysregulation

The cell possesses a sophisticated antioxidant defense system to counteract the damaging effects of ROS, with glutathione (GSH) being a central player. This compound has been shown to significantly reduce intracellular GSH levels. aacrjournals.orgdovepress.comnih.govresearchgate.netspandidos-publications.com This depletion occurs because arsenic has a high affinity for sulfhydryl groups and can directly bind to GSH, rendering it ineffective. mdpi.com

Furthermore, this compound can dysregulate other key components of the antioxidant system. It can inhibit the activity of enzymes responsible for recycling oxidized glutathione (GSSG) back to its reduced form (GSH), such as glutathione reductase. mdpi.com The activity of other antioxidant enzymes like superoxide dismutase (SOD) and catalase may also be altered, further compromising the cell's ability to manage oxidative stress. mdpi.comnih.gov

Impact on Cellular Thiol Oxidation and Redox Potential

The depletion of GSH and the broader dysregulation of the antioxidant system lead to a significant shift in the cellular redox potential towards a more oxidizing environment. This has profound consequences for cellular function. The redox state of many proteins, particularly the sulfhydryl groups on cysteine residues, is critical for their activity. aacrjournals.org Arsenic-induced oxidative stress can lead to the oxidation of these critical thiol groups, altering protein structure and function. aacrjournals.orgresearchgate.net This can affect a wide range of cellular processes, including enzyme catalysis, signal transduction, and transcription factor activity. pnas.org The thioredoxin (Trx) system, another major thiol-dependent antioxidant system, is also a target of this compound, which can inhibit thioredoxin reductase, further contributing to the disruption of redox homeostasis. pnas.orgnih.gov

DNA, Gene Expression, and Epigenetic Regulation

This compound exerts significant effects on the integrity and function of the genetic material, contributing to its cytotoxic and carcinogenic properties. These effects encompass direct DNA damage, interference with DNA repair mechanisms, and alterations in gene expression and epigenetic modifications.

Mechanisms of DNA Damage Induction and DNA Repair Process Interference

This compound is a potent inducer of DNA damage, including the formation of DNA strand breaks. mdpi.complos.org This genotoxicity is largely mediated by the induction of oxidative stress. mdpi.com The ROS generated by this compound can attack DNA, leading to lesions such as oxidized bases and single- and double-strand breaks. nih.govplos.org

Modulation of Cell Cycle Regulatory Proteins

This compound orchestrates a significant impact on the cell cycle machinery by modulating the expression and activity of key regulatory proteins. This intervention is a cornerstone of its cytostatic and cytotoxic effects. Research has illuminated its ability to interfere with the intricate balance of proteins that govern cell cycle progression, particularly the G1/S transition.

Studies in various cancer cell lines, especially in acute promyelocytic leukemia (APL), have demonstrated that this compound treatment leads to a significant downregulation of the E2F transcription factor 1 (E2F1) and its downstream target, cyclin E. nih.govresearchoutreach.orgnih.gov E2F1 is a pivotal protein that drives the expression of genes necessary for DNA replication and cell cycle progression. sdbonline.org Its inhibition by this compound is a critical event in halting cellular proliferation.

Concurrently, this compound has been shown to stimulate the expression and activation of the retinoblastoma protein (pRb). nih.govresearchoutreach.org The pRb protein acts as a tumor suppressor by binding to and inactivating E2F1, thereby preventing the transcription of genes required for the S phase. sdbonline.org this compound enhances the interaction between pRb and E2F1, effectively putting a brake on the cell cycle. nih.govnih.gov This effect is, in part, mediated by the phosphorylation of pRb at specific residues, such as S608 and T373. nih.govnih.govaacrjournals.org

Furthermore, the tumor suppressor protein p21WAF1/KIP1, a cyclin-dependent kinase inhibitor, is also implicated in the molecular action of this compound. In some cellular contexts, this compound can induce the expression of p21WAF1/KIP1, which further contributes to cell cycle arrest by inhibiting the activity of cyclin-CDK complexes. nih.gov The interplay between these molecules underscores a multi-pronged approach by which this compound disrupts the normal cell cycle, leading to an inhibition of cancer cell proliferation. The effects of this compound on these proteins are often concentration-dependent and can be influenced by the p53 tumor suppressor protein status of the cells. nih.govresearchoutreach.orgnih.gov

Table 1: Modulation of Cell Cycle Regulatory Proteins by this compound

Protein Effect of this compound Cell Lines Studied Observed Consequence
E2F1 Downregulation of expression KG1a, NB4, HL-60 (APL cells) Inhibition of cell proliferation
Cyclin E Downregulation of expression KG1a, NB4, HL-60 (APL cells) Inhibition of cell proliferation
pRb Stimulation of expression and phosphorylation KG1a, NB4 (APL cells) Enhanced binding to E2F1, cell cycle arrest
p21WAF1/KIP1 Upregulation of expression A431 (epidermoid carcinoma) Cell growth arrest

Alterations in DNA Methylation Patterns

This compound is a potent modulator of the epigenome, with a significant capacity to alter DNA methylation patterns. These changes, encompassing both hypomethylation and hypermethylation, can lead to the reactivation of silenced tumor suppressor genes or the silencing of oncogenes, respectively.

A primary mechanism by which this compound induces these changes is through the inhibition of DNA methyltransferases (DNMTs). spandidos-publications.comnih.gov Research has shown that this compound can decrease the mRNA expression and enzymatic activity of DNMT1, DNMT3a, and DNMT3b. spandidos-publications.comkarger.com This inhibition leads to a global or gene-specific reduction in DNA methylation.

One of the key consequences of this hypomethylating activity is the re-expression of tumor suppressor genes that were silenced by promoter hypermethylation. For instance, this compound has been shown to demethylate the promoters and restore the expression of the cyclin-dependent kinase inhibitor genes CDKN2A (p16) and CDKN2B (p15) in various hematologic malignant cell lines. spandidos-publications.comnih.gov Similarly, it can reverse the hypermethylation and restore the expression of the TMS1 gene in K562 leukemia cells. karger.comdrugbank.com In colorectal cancer cells, this compound has been found to decrease the methylation of the promoters of RBL1 (p107), CHFR, and p16, leading to their re-expression. nih.gov

Table 2: Effects of this compound on DNA Methylation

Gene/Element Change in Methylation Cell Lines Studied Associated Outcome
Global DNA Hypomethylation HepG2 (hepatocarcinoma) Altered gene expression
***CDKN2B* (p15)** Promoter Demethylation Molt4, MUTZ-1 Re-expression of tumor suppressor
***CDKN2A* (p16)** Promoter Demethylation U937, U266, CA46, Colorectal cancer cells Re-expression of tumor suppressor
TMS1 Promoter Demethylation K562 (leukemia) Re-expression and induction of apoptosis
***RBL1* (p107)** Promoter Demethylation Colorectal cancer cells Re-expression of cell cycle regulator

Histone Modification Patterns and Chromatin Remodeling

Beyond DNA methylation, this compound exerts significant control over the epigenetic landscape by altering histone modification patterns, which in turn leads to chromatin remodeling and changes in gene expression. Histone modifications, such as acetylation and methylation, are critical for regulating the accessibility of DNA to transcription factors.

This compound has been shown to induce both global and gene-specific changes in histone acetylation. For example, exposure to this compound can lead to a decrease in the global level of histone H4 lysine (B10760008) 16 acetylation (H4K16ac). plos.orgnih.gov This is, in part, due to the direct interaction of arsenic with the histone acetyltransferase hMOF, leading to an inhibition of its activity. plos.orgnih.gov Conversely, other studies have reported an increase in histone H3 lysine 9 acetylation (H3K9ac) in certain cell types. semanticscholar.org Gene-specific histone modifications have also been observed, such as the phosphoacetylation of histone H3 at the promoters of the c-fos and c-jun proto-oncogenes. frontiersin.org

In addition to acetylation, this compound influences histone methylation. It can induce complex changes in methylation patterns, including increases in H3K9 dimethylation and H3K4 trimethylation, and a decrease in H3K27 trimethylation in A549 lung cancer cells. frontiersin.orgmdpi.com These modifications are associated with both gene activation and repression, contributing to the pleiotropic effects of this compound. The alteration of these histone marks can change the chromatin structure, making it either more open (euchromatin) and transcriptionally active, or more condensed (heterochromatin) and transcriptionally repressed. This remodeling of chromatin is a fundamental mechanism by which this compound controls gene expression programs related to cell proliferation, differentiation, and apoptosis.

Table 3: this compound-Induced Histone Modifications

Histone Mark Change Observed Cellular Context Potential Consequence
H4K16ac Global decrease HeLa, HEK293T cells Altered gene expression
H3K9ac Increase HEK293T cells, Hepatocellular carcinoma cells Altered gene expression, inhibition of HDAC activity
H3K9me2/me3 Increase A549 (lung cancer) Altered gene expression
H3K4me3 Increase A549 (lung cancer) Altered gene expression
H3K27me3 Decrease A549 (lung cancer) Altered gene expression
H3 Phosphoacetylation Increase at specific promoters Human diploid fibroblasts Upregulation of c-fos and c-jun

Regulation of Non-coding RNAs

The regulatory reach of this compound extends to the realm of non-coding RNAs, including microRNAs (miRNAs) and circular RNAs (circRNAs), which are crucial post-transcriptional regulators of gene expression.

This compound has been found to modulate the expression of numerous miRNAs. For example, it can upregulate the tumor-suppressive miRNA let-7a in breast cancer cells, which contributes to the inhibition of cell growth and invasion. nih.gov In another study on breast cancer cells, this compound was shown to downregulate the expression of the human ether-à-go-go-related gene (hERG) by upregulating miR-328. spandidos-publications.com Conversely, this compound can also inhibit the expression of certain oncomiRs, such as miR-182-5p in glioblastoma cells, leading to the upregulation of the antioxidant molecule Sestrin-2. oncotarget.com The dysregulation of these miRNAs by this compound can have profound effects on various cellular processes, including proliferation, apoptosis, and motility. nih.govmdpi.comnih.gov

More recently, the impact of this compound on circular RNAs has begun to be explored. CircRNAs can act as "sponges" for miRNAs, thereby regulating their availability to target messenger RNAs (mRNAs). In the context of rheumatoid arthritis, this compound was found to inhibit angiogenesis by downregulating circHIPK3, which in turn affected the miR-149-5p/FOXO1/VEGF signaling axis. x-mol.net Another study identified that circRNA-0028171 is involved in this compound-induced apoptosis in vascular endothelial cells; its overexpression inhibited apoptosis, while its knockdown promoted it. nih.gov Furthermore, fusion-circRNAs, generated from chromosomal translocations, have been implicated in the development of resistance to this compound in leukemic cells. frontiersin.org These findings indicate that the modulation of non-coding RNAs is an important layer of regulation in the molecular mechanism of this compound.

Table 4: Regulation of Non-coding RNAs by this compound

Non-coding RNA Type Change in Expression Cellular Context Functional Outcome
let-7a miRNA Upregulation Breast cancer cells Inhibition of cell growth and invasion
miR-328 miRNA Upregulation Breast cancer cells (MCF-7) Downregulation of hERG, inhibition of tumor growth
miR-182-5p miRNA Downregulation Glioblastoma cells (S1) Upregulation of SESN2, anti-oxidant effects
circHIPK3 circRNA Downregulation Rheumatoid arthritis fibroblast-like synoviocytes Inhibition of angiogenesis
circRNA-0028171 circRNA Downregulation Human umbilical vein endothelial cells (HUVECs) Induction of apoptosis
f-circRNAs circRNA Implicated in resistance Leukemic cells Protection of leukemic cells from apoptosis

Comprehensive Gene Expression Profiling and Transcriptomic Analysis

To gain a holistic understanding of the cellular response to this compound, comprehensive gene expression profiling and transcriptomic analyses have been employed. These powerful techniques allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global snapshot of the molecular perturbations induced by the compound.

Transcriptomic analyses of cells treated with this compound have revealed widespread changes in gene expression, affecting numerous cellular pathways. nih.gov Whole transcriptome analysis in this compound-treated mouse myocardium identified differentially expressed mRNAs, lncRNAs, miRNAs, and circRNAs. nih.gov Functional annotation of these altered genes pointed towards the enrichment of pathways such as the Wnt, Hippo, and Notch signaling pathways. nih.gov

In human liver cells exposed to low doses of arsenic, gene expression analysis showed significant alterations in gene clusters involved in DNA damage response and repair, inflammation, oxidative stress response, and metal homeostasis. mdpi.com These global expression studies have been instrumental in identifying novel targets and pathways affected by this compound, moving beyond the initially characterized mechanisms. For instance, such analyses have highlighted the compound's impact on oncogenes like Met, where chronic exposure can lead to an addiction to this signaling pathway, enhancing tumor aggressiveness. oncotarget.com

These comprehensive profiling studies are crucial for constructing a complete picture of the molecular action of this compound. By identifying the full spectrum of genes and pathways that are dysregulated, researchers can better understand its therapeutic effects as well as its toxicological properties. The data generated from these analyses provide a rich resource for hypothesis generation and the identification of potential biomarkers of response or resistance.

Cellular Responses Elicited by Arsenic Trioxide

Apoptosis Induction Pathways

Arsenic trioxide is known to induce apoptosis in various cancer cell lines through multiple mechanisms. nih.gov Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov

Intrinsic (Mitochondria-Mediated) Apoptosis Initiation

The intrinsic pathway of apoptosis is a primary mechanism through which this compound exerts its effects. nih.gov This pathway centers on the mitochondria, which, in response to apoptotic stimuli, undergo changes that lead to the release of pro-apoptotic proteins into the cytosol. nih.gove-crt.org this compound has been shown to activate the mitochondria-mediated intrinsic apoptotic pathway in several cancer cell lines, including colon cancer and leukemia cells. nih.govnih.gov

Key events in this compound-induced intrinsic apoptosis include:

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS, which induces oxidative stress. e-crt.orgpatsnap.com

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is crucial in regulating the intrinsic pathway. nih.govpor-journal.com this compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bim, while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.gove-crt.orgspandidos-publications.com

Release of Cytochrome c: The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c from the mitochondria into the cytosol. nih.gove-crt.org

Caspase Activation: In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates initiator caspases like caspase-9. patsnap.comcapes.gov.br This, in turn, activates executioner caspases such as caspase-3. nih.govcapes.gov.br

A critical event in the intrinsic apoptotic pathway induced by this compound is the disruption and collapse of the mitochondrial membrane potential (ΔΨm). e-crt.orgnih.gov This depolarization of the mitochondrial membrane is often a consequence of increased reactive oxygen species (ROS) production and the altered expression of Bcl-2 family proteins. e-crt.orgiiarjournals.org The loss of ΔΨm is a key step that precedes the release of cytochrome c and other pro-apoptotic factors from the mitochondria. e-crt.orgpor-journal.com Studies have demonstrated that this compound induces a dose-dependent loss of mitochondrial membrane potential in various cancer cells, including those of colorectal cancer and leukemia. e-crt.orgnih.gov

Extrinsic (Death Receptor-Mediated) Apoptosis Initiation

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. e-crt.org While the intrinsic pathway is a major mechanism of this compound-induced apoptosis, some studies suggest a potential, though less prominent, role for the extrinsic pathway. For instance, in some cell lines, this compound has been observed to activate caspase-8 and caspase-10, which are key initiator caspases in the death receptor pathway. e-crt.orgaacrjournals.org However, other research indicates that this compound-induced cell death can occur independently of the extrinsic death receptor pathway, as it was not blocked by inhibitors of caspase-8 or FADD (Fas-Associated Death Domain). nih.govashpublications.org Therefore, the involvement of the extrinsic pathway in this compound-mediated apoptosis appears to be cell-type specific and may not be a universal mechanism.

Cellular Differentiation Promotion

In addition to inducing apoptosis, this compound is known to promote cellular differentiation, particularly in the context of acute promyelocytic leukemia (APL). nih.govnih.gov

Granulocytic Differentiation Induction in Leukemic Cells

A hallmark of APL is the presence of a chromosomal translocation that results in the PML-RARα fusion protein, which blocks the normal differentiation of myeloid cells at the promyelocyte stage. nih.govoncotarget.com this compound has been shown to induce the differentiation of these leukemic cells into mature granulocytes. nih.govplos.org

The primary mechanism for this differentiation induction involves the degradation of the PML-RARα oncoprotein. patsnap.comnih.gov this compound binds to the PML portion of the fusion protein, leading to its sumoylation and subsequent degradation by the proteasome. nih.govoncotarget.com The degradation of PML-RARα releases the block on myeloid differentiation, allowing the leukemic cells to mature. patsnap.comnih.gov This effect is particularly prominent at lower concentrations of this compound, while higher concentrations tend to favor apoptosis. plos.orgplos.org The induction of differentiation by this compound can be further enhanced by other agents, such as all-trans retinoic acid (ATRA) and granulocyte colony-stimulating factor (G-CSF). nih.govmdpi.com

Table 1: Cellular Responses to this compound

Cellular Process Key Mechanisms Involved Proteins/Factors Cell Types Studied
Intrinsic Apoptosis Mitochondrial membrane potential collapse, ROS generation, Cytochrome c release Bcl-2 family (Bax, Bcl-2), Caspases (9, 3) Colon cancer cells, Leukemia cells nih.govnih.gov
Extrinsic Apoptosis Death receptor activation Caspases (8, 10), FADD Some cancer cell lines e-crt.orgaacrjournals.org
Caspase-Independent Apoptosis AIF release from mitochondria Apoptosis-Inducing Factor (AIF) Myeloma cells, other cancer cells e-crt.orgnih.gov

| Granulocytic Differentiation | Degradation of PML-RARα fusion protein | PML-RARα, Proteasome | Acute Promyelocytic Leukemia (APL) cells patsnap.comnih.gov |

Table 2: Chemical Compounds Mentioned

Compound Name
5-Fu
All-trans retinoic acid (ATRA)
This compound (ATO)
Buthionine sulfoximine
Cisapride
Dexamethasone
Doxorubicin
Indigo
N-acetyl-L-cysteine
Okadaic acid
Tetra-arsenic tetra-sulfide
t-butoxy carbonyl-Asp.fluoromethylketone

Differentiation Induction in Cancer Stem Cells

This compound has demonstrated the capacity to induce the differentiation of cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, progression, and recurrence. In hepatocellular carcinoma (HCC), this compound effectively prompts the differentiation of CSCs by downregulating genes associated with the stem cell phenotype and reducing their tumor-forming ability. nih.govnih.gov This process is linked to the synergistic inhibition of the Leukemia Inhibitory Factor (LIF)/Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov

Similarly, in glioblastoma, a low concentration of this compound has been found to induce the differentiation of glioblastoma CSCs. plos.org This effect suggests a therapeutic strategy aimed at maturing CSCs into non-tumorigenic cells, thereby potentially overcoming resistance to conventional therapies. nih.gov Research has also indicated that this compound can inhibit the self-renewal of cancer stem-like cells in lung cancer and gliomas, in part by downregulating pathways such as Notch and Gli1. e-century.us

Table 1: Effects of this compound on Cancer Stem Cell Differentiation

Cancer Type Key Findings Affected Signaling Pathways Reference
Hepatocellular Carcinoma (HCC) Induces differentiation, downregulates CSC-related genes, suppresses tumorigenicity. LIF/JAK1/STAT3, NF-κB nih.govnih.gov
Glioblastoma (GBM) Induces differentiation of cancer stem-like cells. Not specified in detail plos.org

Angiogenesis and Lymphangiogenesis Inhibition

This compound exerts significant inhibitory effects on angiogenesis and lymphangiogenesis, the processes of forming new blood and lymphatic vessels, respectively. These processes are critical for tumor growth and metastasis. The anti-angiogenic activity of this compound has been observed in various cancer models, including lung and gastric cancer. spandidos-publications.comnih.govwjgnet.com

Endothelial Cell Proliferation and Migration Suppression

A fundamental mechanism by which this compound inhibits angiogenesis is through the suppression of endothelial cell proliferation and migration. Studies have shown that this compound attenuates the proliferation of human lymphatic endothelial cells (LECs) and human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net This inhibitory effect on proliferation is often more pronounced in endothelial cells compared to the cancer cells themselves, highlighting anti-angiogenesis as a primary anticancer mechanism. nih.govspandidos-publications.com Furthermore, this compound has been observed to inhibit the migration of vascular endothelial cells, a crucial step in the formation of new blood vessels. spandidos-publications.commdpi.com

Disruption of Endothelial Tube Formation

The formation of a network of tube-like structures by endothelial cells is a hallmark of angiogenesis. This compound has been shown to effectively block and disrupt this process. In vitro assays have demonstrated that this compound treatment leads to a significant reduction in the formation of capillary-like tubes by both LECs and HUVECs. spandidos-publications.comresearchgate.netmdpi.com This disruption of endothelial tube formation directly impedes the structural development of new vessels.

Downregulation of Vascular Endothelial Growth Factor (VEGF) and its Receptors (VEGFR-2, VEGFR-3)

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis. This compound has been found to inhibit this pathway by downregulating the expression of VEGF and its key receptors, VEGFR-2 (KDR) and VEGFR-3. spandidos-publications.comnih.govwjgnet.comresearchgate.netnih.gov The inhibition of VEGF expression has been noted in leukemic cells, and the downregulation of VEGFR-2 and VEGFR-3 has been observed in endothelial cells and in gastric cancer models. nih.govwjgnet.comresearchgate.net This disruption of the VEGF/VEGFR axis is a key component of this compound's anti-angiogenic and anti-lymphangiogenic effects, as it interferes with the primary signaling cascade that promotes endothelial cell proliferation, survival, and migration. researchgate.netnih.gov

Modulation of Other Pro-Angiogenic Factors (e.g., Notch1, Tie-2)

Beyond the VEGF pathway, this compound also modulates other significant pro-angiogenic factors. Research has demonstrated that this compound can downregulate the expression of Notch1 and the angiopoietin receptor Tie-2. spandidos-publications.comnih.govnih.gov The Notch signaling pathway is involved in determining endothelial cell fate and vessel sprouting, while the Angiopoietin/Tie-2 axis plays a crucial role in vessel maturation and stability. By inhibiting these factors, this compound further disrupts the complex network of signaling required for the development and maintenance of tumor vasculature. spandidos-publications.comnih.govmdpi.com

Table 2: Impact of this compound on Angiogenesis and Lymphangiogenesis

Mechanism Effect Key Molecules Affected Reference
Endothelial Cell Function Suppression of proliferation and migration. - spandidos-publications.comnih.govresearchgate.netmdpi.com
Vessel Formation Disruption of endothelial tube formation. - spandidos-publications.comresearchgate.netmdpi.com
VEGF Signaling Downregulation of expression and signaling. VEGF, VEGFR-2, VEGFR-3 spandidos-publications.comnih.govwjgnet.comresearchgate.netnih.gov

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest (G1, G2/M Phases)

This compound has been shown to inhibit the proliferation of various cell types, including myoblasts and cancer cells, by inducing cell cycle arrest. nih.govplos.orgwaocp.org This arrest prevents cells from progressing through the cell cycle and dividing.

Studies have indicated that low concentrations of this compound can cause cell cycle arrest in both the G1 and G2/M phases. nih.govplos.org In human neuroblastoma cells, this compound treatment resulted in a time-dependent accumulation of cells in the G2/M phase. spandidos-publications.com Similarly, in myeloid and non-myeloid leukemic cell lines, this compound was found to block cell progression through the G2/M phase. tandfonline.com The specific phase of arrest can depend on the cell type and the status of tumor suppressor proteins like p53. spandidos-publications.com

The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. This compound has been shown to decrease the protein expression of several cyclins, including cyclin D1, cyclin E, and cyclin B1, as well as cyclin-dependent kinases (CDKs) such as CDK2 and CDK4. nih.govplos.org These cyclin-CDK complexes are essential for driving the transitions between different phases of the cell cycle. For instance, the cyclin D1/CDK4 and cyclin E/CDK2 complexes are crucial for the G1 to S phase transition, while cyclin B1 is a key regulator of the G2/M transition. plos.org

Table 3: Chemical Compounds Mentioned

Compound Name
5-fluorouracil (B62378)
This compound
Cisplatin (B142131)
Cyclin B1
Cyclin D1
Cyclin E
Cytochrome c
p21

Autophagy Induction and its Role in Cellular Fate

This compound (As₂O₃) is a potent modulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. nih.gov Autophagy, also known as type II programmed cell death, involves the sequestration of cytoplasmic contents into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. spandidos-publications.comjcancer.org The induction of autophagy by this compound is a critical mechanism underlying its effects on various cell types, particularly in the context of cancer. nih.govjcancer.org However, the ultimate consequence of this induction—whether it leads to cell survival or cell death—is highly context-dependent, influenced by the cell type, the cellular environment, and the interplay with other signaling pathways like apoptosis. spandidos-publications.commdpi.com

Research has consistently demonstrated that this compound treatment leads to the formation of autophagic vacuoles and the processing of key autophagic marker proteins. spandidos-publications.com A hallmark of autophagy induction is the conversion of microtubule-associated protein 1 light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is recruited to the autophagosome membrane. spandidos-publications.com Studies across numerous cancer cell lines, including leukemia, hepatocellular carcinoma, and prostate cancer, have shown a significant increase in LC3-II levels following this compound exposure. frontiersin.orgoncotarget.comnih.gov This is often accompanied by the degradation of the autophagy substrate p62/SQSTM1, further confirming the activation of autophagic flux. jcancer.orgspandidos-publications.com

The molecular mechanisms driving this compound-induced autophagy are multifaceted. A primary pathway implicated is the inhibition of the PI3K/Akt/mTOR signaling cascade. frontiersin.orgresearchgate.netmdpi.com The mTOR (mammalian target of rapamycin) kinase is a major negative regulator of autophagy; its inhibition by this compound relieves this suppression and initiates the autophagic process. frontiersin.orgmdpi.com This has been observed in non-small cell lung cancer cells, hepatocellular carcinoma, and macrophages. frontiersin.orgresearchgate.netmdpi.com

Another critical regulatory point is the Beclin-1 protein, which is essential for the initial steps of autophagosome formation. spandidos-publications.com this compound has been shown to upregulate the expression of Beclin-1 in several cancer models, including Burkitt's lymphoma and various leukemia cell lines. spandidos-publications.comnih.gov The interaction between Beclin-1 and the anti-apoptotic protein Bcl-2 is a key node integrating autophagy and apoptosis. spandidos-publications.com this compound can disrupt the inhibitory interaction between Bcl-2 and Beclin-1, thereby promoting autophagy. spandidos-publications.com In some cellular contexts, however, this compound can induce autophagy through a Beclin-1-independent pathway. mdpi.comoncotarget.com

The role of this compound-induced autophagy in determining cellular fate is a complex and debated topic. spandidos-publications.com In many cancer types, such as malignant glioma and certain leukemias, overwhelming or "hyperactive" autophagy induced by this compound leads to autophagic cell death. spandidos-publications.comresearchgate.netnih.gov In these scenarios, the extensive degradation of cellular organelles, including mitochondria, compromises cellular function beyond repair, culminating in cell demise. researchgate.netmdpi.com This autophagic cell death can occur independently of caspase activation, the typical executioners of apoptosis. nih.gov Furthermore, in some contexts, autophagy acts as a pro-apoptotic signal, facilitating or enhancing apoptosis. jcimjournal.com For instance, in liver cancer cells, inhibiting this compound-induced autophagy was found to partially reverse cell death, suggesting a pro-death role for the autophagic process. jcimjournal.com

Conversely, in other situations, autophagy can serve as a protective mechanism, promoting cell survival under the stress of this compound treatment. frontiersin.org In hepatocellular carcinoma cells, for example, activated autophagy was found to have a protective effect, and its suppression led to an increase in apoptosis markers. frontiersin.org This suggests a cytoprotective role where the cell uses autophagy to remove damaged components and endure the chemical insult. This dual role underscores the intricate balance that dictates whether a cell succumbs to or survives this compound exposure. mdpi.com

Interactive Data Table: Research Findings on this compound-Induced Autophagy

Explore the table below to see how this compound affects autophagy and cellular fate in different cell lines. You can sort the data by clicking on the column headers.

Cell TypeKey Findings on AutophagyCellular FateMolecular Pathway(s) ImplicatedReference(s)
Hepatocellular Carcinoma (HCC) Induces autophagic activity; increased conversion of LC3-I to LC3-II.Protective autophagy; inhibition of autophagy enhances apoptosis.Inhibition of PI3K/Akt/mTOR pathway. frontiersin.org
Burkitt's Lymphoma (Raji cells) Promotes autophagic vacuole formation; increases LC3-II and Beclin-1; degrades p62.Autophagic cell death; inhibition of autophagy increases cell viability.Upregulation of Beclin-1; downregulation of Bcl-2. spandidos-publications.comspandidos-publications.com
Prostate Cancer (LNCaP, PC3 cells) Synergistically induces autophagy when combined with Rad001; increases LC3-II and Beclin-1.Enhanced autophagic cell death and apoptosis.Inhibition of PI3K-AKT-mTOR pathway. oncotarget.comnih.gov
Acute Myeloid Leukemia (AML) with FLT3-ITD Induces autophagy, leading to degradation of the FLT3-ITD oncoprotein.Promotes degradation of oncoprotein, contributing to anti-leukemic effects.p62/SQSTM1-mediated selective autophagy. jcancer.org
Non-Small Cell Lung Cancer (NSCLC) Induces autophagy; upregulates LC3-II.Inhibition of proliferation and promotion of autophagy.Inhibition of PI3K/AKT/mTOR pathway. mdpi.com
Malignant Glioma Cells Induces autophagic cell death without apoptosis.Autophagic cell death.Upregulation of BNIP3. researchgate.netnih.gov
Leukemia Cell Lines (general) Potent inducer of autophagy.Autophagic cell death is a critical part of its anti-leukemic effects.Activation of MEK/ERK pathway; requires Beclin-1 and Atg7. nih.govnih.gov
Macrophages Induces autophagy; promotes autophagosome-lysosome fusion.Atheroprotection.ROS-dependent TFEB nuclear translocation; inhibition of AKT/mTOR pathway. researchgate.net

Mechanisms of Acquired Resistance to Arsenic Trioxide

Adaptive Changes in Intracellular Detoxification and Efflux Mechanisms

Cells possess intrinsic mechanisms to defend against toxic substances, and the adaptation of these pathways is a key strategy in developing resistance to arsenic trioxide. These adaptations primarily involve the intracellular detoxification of arsenic and its subsequent removal from the cell through efflux pumps.

A central player in this process is glutathione (B108866) (GSH), a crucial intracellular antioxidant. iiarjournals.orgplos.org this compound can form complexes with GSH, and these conjugates are then recognized and exported by ATP-binding cassette (ABC) transporters. nih.govosti.govnih.gov Increased intracellular levels of GSH can, therefore, lead to enhanced detoxification and efflux of arsenic, contributing to resistance. plos.orgnih.gov Studies have shown that depleting GSH levels can resensitize resistant cells to this compound. iiarjournals.org

Several members of the ABC transporter superfamily are implicated in this compound resistance. Multidrug resistance-associated protein 1 (MRP1) and MRP2 have been shown to transport arsenic-GSH conjugates out of the cell. iiarjournals.orgoup.commdpi.com Overexpression of MRP1 has been linked to this compound resistance in leukemia cell lines. iiarjournals.org Furthermore, MRP4 has been identified as a significant contributor to arsenic resistance, with its inhibition leading to a dramatic increase in sensitivity to the drug. nih.gov The expression of these transporters can be influenced by various cellular signaling pathways, creating a robust defense against arsenic-induced toxicity.

Mechanism Key Molecules Effect on this compound References
Increased DetoxificationGlutathione (GSH)Forms complexes with arsenic for subsequent efflux. iiarjournals.orgplos.orgnih.gov
Enhanced EffluxMRP1, MRP2, MRP4 (ABC Transporters)Actively transport arsenic-GSH conjugates out of the cell, reducing intracellular drug concentration. iiarjournals.orgoup.commdpi.comnih.gov

Dysregulation of Apoptotic Signaling Pathways Leading to Resistance

Apoptosis, or programmed cell death, is a primary mechanism by which this compound exerts its anticancer effects. aacrjournals.org Consequently, alterations in the signaling pathways that control apoptosis are a major cause of acquired resistance. nih.govashpublications.org

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members, plays a critical role in regulating the intrinsic (mitochondrial) pathway of apoptosis. nih.govashpublications.org Upregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bfl-1/BCL2A1 can block the apoptotic cascade initiated by this compound. plos.orgnih.govnih.gov Conversely, downregulation of pro-apoptotic proteins like Noxa can also contribute to resistance. plos.org Studies have demonstrated that overexpression of Bcl-2 can confer resistance to this compound-induced apoptosis. nih.gov

Another family of proteins involved in apoptosis regulation is the inhibitor of apoptosis (IAP) family, which includes XIAP and survivin. nih.govaacrjournals.org These proteins function by directly inhibiting caspases, the key executioner enzymes of apoptosis. ashpublications.orgspandidos-publications.com Overexpression of IAP proteins can therefore block the final steps of the apoptotic process, leading to resistance. rsc.org this compound has been shown to induce the degradation of XIAP, and resistance can emerge if this degradation is compromised. rsc.org

Apoptotic Pathway Component Alteration in Resistant Cells Consequence References
Bcl-2 Family ProteinsUpregulation of anti-apoptotic members (e.g., Bcl-2, Mcl-1, Bfl-1)Inhibition of the intrinsic apoptotic pathway. plos.orgnih.govnih.gov
Bcl-2 Family ProteinsDownregulation of pro-apoptotic members (e.g., Noxa)Reduced pro-apoptotic signaling. plos.org
IAP Family ProteinsOverexpression of members (e.g., XIAP, survivin)Direct inhibition of caspases, blocking apoptosis execution. nih.govaacrjournals.orgrsc.org

Cross-Talk and Compensatory Mechanisms in Cellular Signaling Networks

Cellular signaling is a complex and interconnected web of pathways. When one pathway is inhibited by a drug like this compound, cells can adapt by activating compensatory or alternative signaling routes to promote survival and proliferation. This "crosstalk" is a significant contributor to acquired drug resistance. spandidos-publications.com

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. nih.govbioscientifica.com Persistent activation of this pathway can promote resistance to this compound by upregulating anti-apoptotic proteins and promoting cell survival. ashpublications.orgmdpi.com Inhibition of mTOR can sometimes lead to the compensatory activation of other signaling molecules, limiting the effectiveness of single-agent therapies. bioscientifica.com

The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are also involved in cellular responses to stress and can be modulated in this compound resistance. frontiersin.orgmdpi.com The activation status of these pathways can differ between resistant cell lines, suggesting that various compensatory mechanisms can be employed. mdpi.com For instance, an increase in ERK activation and a decrease in p38 activation have been observed in some resistant cells. mdpi.com

Furthermore, the activation of the Nrf2 antioxidant pathway has been implicated in chemoresistance. nih.govmdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. nih.govosti.gov Its activation can lead to increased levels of GSH and enhanced arsenic efflux, thereby protecting cells from arsenic-induced cytotoxicity. nih.govresearchgate.net Silencing Nrf2 has been shown to enhance the sensitivity of cancer cells to this compound. plos.org

Signaling Pathway Role in Resistance Mechanism References
PI3K/Akt/mTORPromotes cell survival and proliferation.Upregulation of anti-apoptotic proteins; can be part of a compensatory response to other inhibitors. ashpublications.orgbioscientifica.commdpi.com
MAPK (JNK, p38, ERK)Modulates cellular stress responses.Altered activation patterns (e.g., increased ERK, decreased p38) can promote survival. frontiersin.orgmdpi.com
Nrf2 Antioxidant PathwayEnhances detoxification and antioxidant capacity.Increases intracellular glutathione (GSH) levels and promotes arsenic efflux. nih.govosti.govmdpi.comresearchgate.netplos.org

Synergistic and Combinatorial Molecular Interactions of Arsenic Trioxide

Molecular Basis of Synergism with All-trans Retinoic Acid (ATRA)

The combination of arsenic trioxide and all-trans retinoic acid (ATRA) represents a paradigm of synergistic molecularly targeted therapy, particularly in the context of acute promyelocytic leukemia (APL). iiarjournals.org APL is characterized by a specific chromosomal translocation, t(15;17), which generates the PML-RARα fusion oncoprotein, the key driver of the disease. iiarjournals.orgnih.gov ATRA and ATO exhibit a powerful synergy by targeting different moieties of this oncoprotein. iiarjournals.org

ATRA directly binds to the retinoic acid receptor alpha (RARα) portion of the fusion protein, while ATO interacts with the promyelocytic leukemia (PML) component. iiarjournals.orgx-mol.net This dual targeting leads to the proteasome-mediated degradation and catabolism of the PML-RARα oncoprotein. x-mol.netfrontiersin.orgresearchgate.net The destruction of this oncoprotein relieves the block in myeloid differentiation, allowing leukemic cells to mature into granulocytes. x-mol.net

At the molecular level, ATRA primarily induces cell differentiation, whereas ATO exerts dose-dependent dual effects: inducing partial differentiation at low concentrations and triggering apoptosis at higher concentrations. iiarjournals.orgnih.gov Their combined use results in enhanced differentiation and apoptosis, leading to high rates of complete remission in APL patients. iiarjournals.orgiiarjournals.orgdntb.gov.ua The synergy also extends to the restoration of normal nuclear body (NB) architecture, which is disrupted by the fusion protein. nih.gov

Interestingly, the synergistic interaction is not exclusively dependent on the presence of PML-RARα. In leukemia cell lines negative for the fusion protein, such as HL-60, ATO was found to enhance ATRA-induced differentiation. dntb.gov.ua This suggests alternative mechanisms of synergy, including the enhanced and persistent activation of the mitogen-activated protein kinase (MAPK) signaling pathway. dntb.gov.ua Furthermore, in other hematological malignancies like acute myeloid leukemia (AML) with Nucleophosmin-1 (NPM1) mutations, the combination of RA and arsenic has been shown to synergistically induce the degradation of the mutated NPM1 protein, leading to apoptosis. frontiersin.org

InteractionMolecular Target / PathwayResulting Effect
ATO + ATRA PML-RARα oncoprotein (PML and RARα moieties)Synergistic proteasomal degradation of the oncoprotein. iiarjournals.orgx-mol.netresearchgate.net
ATO + ATRA Myeloid cell developmentEnhanced terminal differentiation of leukemic blasts. x-mol.netnih.gov
ATO + ATRA Apoptosis pathwaysInduction of apoptosis (programmed cell death). iiarjournals.orgnih.gov
ATO + ATRA MAPK Signaling PathwayHyperactivation/persistent signaling, enhancing differentiation. dntb.gov.ua
ATO + RA Mutated NPM1 protein (in NPM1-mutant AML)Proteasomal degradation of mutant NPM1, leading to apoptosis. frontiersin.org

Combinatorial Strategies with Other Therapeutic Modalities

This compound exhibits significant synergistic cytotoxicity when combined with platinum-based DNA-damaging agents like cisplatin (B142131). This synergy has been documented across a wide range of cancer cell lines, including ovarian, lung, head and neck, and hepatocellular carcinoma. researchgate.net The molecular mechanisms underpinning this synergy are multifaceted.

A primary mechanism is the enhanced induction of apoptosis. The combination of ATO and cisplatin leads to a greater apoptotic response than either agent alone, mediated through both caspase-dependent and independent pathways. This is often associated with the modulation of the Bcl-2 family of proteins, tipping the balance towards cell death by downregulating anti-apoptotic members (e.g., Bcl-2) and upregulating pro-apoptotic members (e.g., Bax).

Furthermore, this compound can sensitize cancer cells to cisplatin by targeting and depleting the X-linked inhibitor of apoptosis protein (XIAP), which otherwise blocks the execution phase of apoptosis. Another critical interaction involves the cellular redox state; the drug combination can significantly lower intracellular glutathione (B108866) (GSH) levels, a molecule involved in detoxifying cisplatin, thereby increasing its cytotoxic potential. researchgate.net The combination has also been found to increase the phosphorylation of the histone variant H2AX, a marker of DNA double-strand breaks, suggesting an amplification of DNA damage signaling. researchgate.net This synergistic relationship may allow for the use of lower concentrations of each drug, potentially achieving greater therapeutic efficacy. researchgate.net

Cancer TypeCell LinesKey Molecular Mechanism of Synergy
Ovarian Cancer A2780/CP70, SKOV3Enhanced apoptosis, G2/M arrest.
Lung Cancer A549, H460Caspase-independent apoptosis via modulation of Bcl-2, Bax, and clusterin.
Head and Neck Cancer SCC9, SCC25, CAL27, FADUSynergistic induction of apoptosis.
Hepatocellular Carcinoma Bel-7402Increased inhibition of cell proliferation. researchgate.net
Various Cancers AGS, HeLa, HCT116Overcoming cisplatin resistance via depletion of XIAP.

The combination of this compound with anti-metabolites like 5-fluorouracil (B62378) (5-FU) has shown promise, particularly in overcoming chemoresistance. In models of hepatocellular carcinoma (HCC) resistant to 5-FU, the addition of ATO has been found to re-sensitize cells to treatment.

One key strategy involves targeting cellular resistance mechanisms. For instance, in 5-FU-resistant HCC cells that overexpress NF-E2-related factor 2 (Nrf2), a protein linked to drug resistance, combining ATO with the knockdown of Nrf2 significantly enhanced cytotoxicity. This tripartite combination was found to decrease cancer cell viability and invasion by inactivating the HIF-1α/HSP70 signaling pathway and promoting apoptosis through the modulation of Bcl-2 family proteins and caspase-3.

This compound functions as a potent radiosensitizer, a compound that makes cancer cells more susceptible to the cell-killing effects of ionizing radiation (IR). This synergistic effect has been observed in various malignancies, including glioblastoma, osteosarcoma, and cervical and prostate cancers. The underlying molecular mechanisms are diverse and center on the exacerbation of radiation-induced cellular damage.

A primary mechanism is the inhibition of DNA damage repair. IR kills cells mainly by causing DNA double-strand breaks. ATO can compromise the cell's ability to repair this damage by suppressing key DNA repair proteins such as BRCA2, RAD51, and PTEN. This leads to an accumulation of lethal DNA lesions.

The combination of ATO and IR also significantly increases the generation of intracellular reactive oxygen species (ROS) beyond the levels produced by either treatment alone. This surge in oxidative stress contributes to cellular damage and promotes cell death pathways.

Additionally, the combination therapy effectively modulates the cell cycle. It induces a prolonged arrest in the G2/M phase, the point in the cell cycle that is most sensitive to radiation, thereby maximizing the lethal effects of IR. These events collectively trigger robust apoptosis and, in some cases, autophagy, often through the suppression of critical cell survival signaling cascades like the PI3K/Akt/mTOR pathway. In certain tumors, such as gliomas, this radiosensitizing effect is particularly pronounced in cells deficient in the p53 tumor suppressor protein.

Cancer TypeCell LinesKey Radiosensitizing Mechanism
Glioblastoma U87MGTriggering intrinsic apoptosis (Bax/Bcl-2 modulation, caspase-3 upregulation).
Osteosarcoma HOSProlonged G2/M arrest, enhanced ROS, induction of apoptosis and autophagy via PI3K/Akt inhibition.
Cervical Cancer Siha, HeLaInhibition of DNA repair pathway (PTEN/RAD51 suppression).
Prostate Cancer LNCaP, PC-3Induction of autophagy and apoptosis via inhibition of Akt/mTOR signaling.
Esophageal Cancer EC-1G2/M arrest, increased apoptosis.

Modulation by Antioxidant Compounds and Cellular Redox Regulators (e.g., Ascorbic Acid, Glutathione, Crocetin (B7823005), Tannic Acid)

The activity of this compound is profoundly influenced by the cellular redox environment and can be modulated by various compounds that regulate this balance.

Glutathione (GSH) is a critical determinant of cellular sensitivity to this compound. GSH is a major intracellular antioxidant that can bind to arsenic, facilitating its efflux from the cell and detoxification. Consequently, cancer cells with intrinsically low levels of GSH are more sensitive to ATO-induced apoptosis, while cells with high GSH levels tend to be resistant. This relationship has been demonstrated experimentally where depleting cellular GSH using agents like L-buthionine sulphoximine (BSO) renders cancer cells significantly more sensitive to ATO. iiarjournals.org The enzyme Glutathione S-transferase P1-1 (GSTP1-1), which catalyzes the conjugation of ATO to GSH, is also a key modulator; its inhibition can enhance ATO's therapeutic effect.

Ascorbic acid (AA) , or vitamin C, can paradoxically act as a pro-oxidant in combination with ATO, potentiating its cytotoxic effects. iiarjournals.org In leukemia cells, the addition of ascorbic acid enhances ATO-induced cell death by increasing the formation of reactive oxygen species (ROS) and subsequent lipid peroxidation. This synergistic cytotoxicity is mediated by the promotion of ROS-dependent apoptosis and, in some cancer types like colorectal carcinoma, pyroptosis. This effect appears to be selective for malignant cells, offering a potential therapeutic advantage.

Tannic acid (TA) , a polyphenol, has been shown to modulate ATO-induced cellular responses. Studies in animal models have demonstrated that tannic acid can ameliorate ATO-induced toxicity in the kidneys and liver. The mechanism involves the attenuation of oxidative stress, inflammation, and apoptosis triggered by ATO. TA achieves this by activating the protective Nrf2 antioxidant pathway while inhibiting the pro-inflammatory NF-κB pathway. While these studies focus on a protective role against toxicity, they highlight a clear molecular modulation of ATO-induced redox-sensitive pathways.

Crocetin , a primary carotenoid constituent of saffron, also modulates this compound's effects by mitigating oxidative stress and inflammation. In studies investigating ATO-induced organ injury, crocetin was found to protect cells by reducing ROS levels and restoring the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov This protective action is linked to the activation of the Nrf2 signaling pathway. nih.gov In human endothelial cells, crocetin reversed ATO-induced apoptosis and ROS production. These findings underscore crocetin's ability to regulate the cellular redox and apoptotic responses initiated by this compound.

Modulating CompoundInteraction with this compoundKey Molecular Effect
Glutathione (GSH) Detoxification/ResistanceHigh GSH levels confer resistance; GSH depletion enhances ATO sensitivity.
Ascorbic Acid (AA) Synergistic CytotoxicityActs as a pro-oxidant to increase ROS, enhancing apoptosis and pyroptosis.
Tannic Acid (TA) Protective ModulationAmeliorates toxicity by reducing oxidative stress and inflammation via Nrf2 activation and NF-κB inhibition.
Crocetin Protective ModulationAttenuates oxidative stress and apoptosis by activating the Nrf2 pathway and restoring antioxidant enzymes. nih.gov

Advanced Research Methodologies and Experimental Models in Arsenic Trioxide Studies

In Vitro Cellular Models for Mechanistic Dissection

In vitro cellular models are fundamental tools for investigating the direct effects of arsenic trioxide on specific cell types, allowing for the detailed examination of cellular and molecular responses in a controlled environment.

Hematological Malignancy Cell Lines (e.g., Acute Promyelocytic Leukemia, Myeloid Leukemia)

Cell lines derived from hematological malignancies have been pivotal in understanding the therapeutic effects of this compound, particularly in Acute Promyelocytic Leukemia (APL).

Acute Promyelocytic Leukemia (APL): In APL cells, a primary mechanism of this compound is the induction of apoptosis and partial differentiation. nih.gov A key molecular target is the promyelocytic leukemia-retinoic acid receptor alpha (PML-RARα) fusion protein, a hallmark of APL. aacrjournals.orgnih.gov this compound binds to the PML portion of this aberrant protein, leading to its SUMOylation, ubiquitination, and subsequent degradation by the proteasome. nih.gov This degradation releases the differentiation blockade, allowing the leukemic cells to mature. nih.gov The efficacy of this compound in APL is also linked to the selective uptake of the drug by these cells, potentially through aquaglyceroporin 9. aacrjournals.org

Myeloid Leukemia: In myeloid leukemia cell lines, this compound has been shown to induce apoptosis and inhibit proliferation. aacrjournals.org Its effects are not solely dependent on the bcr-abl kinase activity in cells that express this fusion protein. aacrjournals.org Studies on non-APL myeloid leukemia cells have demonstrated that this compound can induce apoptosis through the activation of caspase-3. aacrjournals.org

Table 1: Mechanistic Effects of this compound in Hematological Malignancy Cell Lines

Cell Line Type Key Mechanisms Molecular Targets/Pathways
Acute Promyelocytic Leukemia (APL) Induction of apoptosis and partial differentiation. nih.gov Degradation of PML-RARα fusion protein via SUMOylation and ubiquitination. nih.gov
Myeloid Leukemia Induction of apoptosis and inhibition of proliferation. aacrjournals.org Caspase-3 activation. aacrjournals.org

Solid Tumor-Derived Cell Lines (e.g., Colon Carcinoma, Lung Cancer, Hepatocellular Carcinoma, Neuroblastoma)

The effects of this compound have also been extensively studied in a variety of solid tumor-derived cell lines.

Colon Carcinoma: In colon cancer cell lines such as LoVo and Hct116, this compound has been observed to induce the formation of polyploid giant cancer cells (PGCCs), which may contribute to tumor progression. nih.gov

Lung Cancer: In human lung cancer cell lines, this compound inhibits growth through cell cycle arrest and the induction of apoptosis under both normal and hypoxic conditions. nih.gov The mechanisms involve the proteolytic activation of caspase-3 and PARP. aacrjournals.org In small cell lung cancer (SCLC) cells, this compound has been shown to be highly cytotoxic, with IC50 values in the 1 to 2 μmol/L range. aacrjournals.org Furthermore, it can inhibit the growth of cancer stem cells derived from SCLC by downregulating stem cell-maintenance factors and blocking the Hedgehog/GLI signaling pathway. amegroups.org

Hepatocellular Carcinoma (HCC): In HCC cell lines like HuH7 and HepG2, this compound induces extensive cell death and apoptosis. nih.govnih.gov The antitumor effect can be enhanced when combined with other agents like andrographolide, which promotes apoptosis through the activation of cleaved caspase-3. nih.gov

Neuroblastoma: this compound induces apoptosis in neuroblastoma cell lines through the activation of caspase-3. nih.gov A notable finding is that its cytotoxic effects can be independent of p53 function. aacrjournals.org The mechanism involves the proteolytic activation of the pro-apoptotic protein Bax. aacrjournals.org Additionally, this compound can inhibit the Hedgehog (HH) signaling pathway in neuroblastoma cells by downregulating the transcription of key pathway components like SHH, PTCH1, SMO, and GLI2. benthamdirect.com

Table 2: Research Findings in Solid Tumor-Derived Cell Lines Treated with this compound

Cell Line Key Findings
Colon Carcinoma (LoVo, Hct116) Induction of polyploid giant cancer cells (PGCCs). nih.gov
Lung Cancer (A549, SCLC lines) Inhibition of cell growth via cell cycle arrest and apoptosis. nih.gov Inhibition of cancer stem cell growth through Hedgehog/GLI pathway blockade. amegroups.org
Hepatocellular Carcinoma (HuH7, HepG2) Induction of extensive cell death and apoptosis. nih.govnih.gov
Neuroblastoma (SK-N-BE(2)) Induction of p53-independent apoptosis via Bax and caspase-3 activation. nih.govaacrjournals.org Inhibition of the Hedgehog signaling pathway. benthamdirect.com

Primary Endothelial and Lymphatic Endothelial Cell Cultures

The interaction of this compound with the tumor microenvironment, particularly with endothelial cells, is crucial for its anti-cancer activity.

Primary Endothelial Cells: this compound has direct toxic effects on endothelial cells, which can increase the permeability of small blood vessels. cdc.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound inhibits their growth in a dose-dependent manner. nih.gov This anti-angiogenic effect is a key mechanism of its action against solid tumors. nih.gov

Lymphatic Endothelial Cells (LECs): In primary human lymphatic endothelial cells, this compound demonstrates anti-lymphangiogenic properties by activating both intrinsic and extrinsic apoptotic pathways. nih.gov This is characterized by the activation of caspases 3, 8, and 9, the release of cytochrome c, and the downregulation of anti-apoptotic proteins. nih.gov Furthermore, it inhibits the expression of important endothelial cell receptors such as VEGFR-2, VEGFR-3, Tie-2, and Lyve-1. nih.gov

Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPS-CMs)

The cardiotoxic effects of this compound are a significant clinical concern. Human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) have emerged as a valuable in vitro model to study these effects. Research has shown that this compound can prolong the action potential duration in hiPS-CMs, a finding consistent with the long QT syndrome observed in patients. nih.gov The underlying mechanism involves the modulation of ion channels, including the human ether-à-go-go-related gene (hERG) channels and L-type calcium channels. nih.govnih.gov

In Vivo Preclinical Models for Biological Impact Assessment

Murine Xenograft Models of Malignancy

Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the in vivo efficacy of anti-cancer agents.

Hepatocellular Carcinoma: In a murine xenograft model using the human hepatocellular carcinoma cell line HuH7, this compound significantly inhibited tumor growth when administered intravenously or intratumorally. nih.gov Pathological examination revealed extensive, often hemorrhagic, cell death within the tumors, with some cells exhibiting features of apoptosis. nih.govresearchgate.net

Lung Cancer: Xenograft models of small cell lung cancer have demonstrated that this compound treatment results in a marked reduction in tumor growth. aacrjournals.org

Ewing Sarcoma: In a xenograft model of Ewing sarcoma, this compound was shown to inhibit tumor growth by blocking the Hedgehog/GLI pathway. nih.govresearchgate.net

Other Malignancies: The antitumor effects of this compound have also been observed in murine models of other cancers, including those where it is used in combination with other agents to enhance efficacy. ekb.eg

Table 3: Summary of this compound Effects in Murine Xenograft Models

Cancer Type Cell Line Used Key In Vivo Findings
Hepatocellular Carcinoma HuH7 Significant inhibition of tumor growth; induction of extensive cell death and apoptosis. nih.govresearchgate.net
Lung Cancer Small Cell Lung Cancer lines Marked reduction in tumor growth. aacrjournals.org
Ewing Sarcoma TC-71 Inhibition of tumor growth via Hedgehog/GLI pathway blockade. nih.govresearchgate.net

Rodent Models for Organ-Specific Mechanistic Investigations (e.g., Cardiotoxicity, Nephrotoxicity, Neurotoxicity)

Rodent models, primarily mice and rats, are indispensable tools for elucidating the organ-specific toxic mechanisms of this compound. These models allow for controlled investigations into the functional, histopathological, and molecular changes that mimic human responses to the compound.

Cardiotoxicity: Studies using mouse and rat models have demonstrated that this compound can induce significant cardiotoxicity. In a mouse model, administration of this compound led to functional alterations in the heart, including a decrease in the maximum rate of intraventricular pressure rise and an impaired response to beta-adrenergic stimulation nih.govresearchgate.net. These functional deficits were accompanied by cardiomyopathy, characterized by histopathological and ultrastructural changes, as well as myocardial apoptosis (programmed cell death) confirmed by caspase-3 activation nih.govresearchgate.net. Rat models have corroborated these findings, showing that this compound treatment can lead to increased oxidative stress in cardiac tissue, evidenced by elevated levels of malondialdehyde (MDA) and alterations in antioxidant enzymes like glutathione (B108866) peroxidase (GPx) oup.comspandidos-publications.com. Histopathological examinations in rats revealed myocardial necrosis, disorganization, and fibroblastic proliferation oup.com. Further studies in mice have linked this compound exposure to cardiac hypertrophy (enlargement of the heart) and fibrosis, indicated by increased collagen deposition researchgate.net. The primary mechanism often implicated is the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and apoptosis in cardiomyocytes spandidos-publications.com.

Nephrotoxicity: The kidney is a primary organ for arsenic accumulation and excretion, making it a key target for toxicity. In vivo studies in both mice and rats have shown that this compound induces nephrotoxicity primarily through oxidative stress, inflammation, and apoptosis spandidos-publications.com. Rat models exposed to this compound exhibit increased markers of kidney damage such as blood urea nitrogen (BUN) and creatinine, alongside significant renal tubular epithelial cell necrosis nih.gov. The underlying mechanism involves the generation of ROS, which leads to an increase in lipid peroxidation products like MDA and a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in kidney tissue nih.govresearchgate.net. Studies have also demonstrated that this compound can activate inflammatory pathways, such as the NF-κB pathway, contributing to kidney damage spandidos-publications.comnih.gov.

Neurotoxicity: Rodent models have been crucial in investigating the neurotoxic effects of this compound. Subchronic exposure in rats has been shown to impair short-term and spatial learning and memory functions, as well as induce anxiety- and depression-like behaviors nih.gov. These behavioral changes are associated with histopathological damage to the hippocampus, a brain region critical for learning and memory nih.govnih.gov. Biochemical studies in rat brains following this compound intoxication revealed a decrease in the activity of enzymes like GPx and Na+-K+ ATPase and a reduction in total protein levels, indicating that the production of free radicals leads to cell damage and death researchgate.net. The accumulation of arsenic in brain tissue is dose-dependent and correlates with the observed neurobehavioral deficits nih.gov.

Table 1: Summary of this compound-Induced Organ Toxicity Findings in Rodent Models

Organ System Rodent Model Key Mechanistic Findings Observed Effects
Cardiovascular Mouse, Rat Oxidative stress, Apoptosis, Inflammation, Impaired β-adrenergic response Cardiomyopathy, Myocardial necrosis, Cardiac hypertrophy, Fibrosis, Decreased ventricular pressure nih.govresearchgate.netoup.comspandidos-publications.comresearchgate.net
Renal Mouse, Rat Oxidative stress, NF-κB pathway activation, Apoptosis Increased BUN and creatinine, Tubular necrosis, Reduced antioxidant enzyme activity spandidos-publications.comnih.govnih.govresearchgate.net
Nervous Rat Free radical production, Hippocampal damage, Altered enzyme activity Impaired memory and learning, Anxiety- and depression-like behaviors nih.govnih.govresearchgate.net

Omics-Based Approaches for Comprehensive Analysis

"Omics" technologies provide a high-throughput, systems-level view of the molecular changes induced by this compound, offering comprehensive insights into its mechanisms of action.

Proteomics, the large-scale study of proteins, has been employed to identify protein expression changes in cells following this compound treatment. Using techniques like two-dimensional gel electrophoresis and mass spectrometry, researchers have profiled the proteomes of various cancer cell lines. In human hepatic cancer cells, proteomic analysis identified numerous proteins whose expression was altered by this compound, with a significant number being associated with apoptotic mechanisms nih.goviiarjournals.org. Similarly, a study on leukemia K562 cells found characteristic changes in the composition of nuclear matrix proteins after treatment, suggesting these alterations are a sensitive indicator of the onset of apoptosis nih.gov. These studies demonstrate that this compound triggers significant reprogramming of the cellular proteome, affecting processes such as cell proliferation, oxidative stress, and DNA damage response nih.gov.

Genomic studies investigate the effects of this compound on DNA integrity. Research has shown that this compound can induce DNA damage, including strand breaks, in various human cell lines such as colon cancer and leukemia cells mdpi.commdpi.com. It is considered a chromosomal mutagen, capable of causing genomic instability by inducing micronuclei and altering DNA copy numbers aacrjournals.org. Arsenic exposure has been associated with both losses and gains in specific chromosomal regions, which may contain oncogenes nih.gov. Furthermore, this compound treatment can lead to an increase in mitochondrial DNA (mtDNA) mutations, including deletions, and a reduction in mtDNA copy number aacrjournals.orgnih.gov. Genome-wide CRISPR-Cas9 screening has been used to identify genes that modulate sensitivity to this compound, providing a panoramic view of the genetic factors involved in its cytotoxic effects frontiersin.orgnih.gov.

Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing global changes in gene expression. Transcriptome analysis of cells treated with this compound has identified thousands of differentially expressed genes nih.gov. These genes are often enriched in pathways related to the cell cycle, DNA replication, apoptosis, and cellular proliferation nih.gov. For instance, in leukemia stem cells, this compound was found to down-regulate crucial hub genes like MYC, PCNA, and MCM7, leading to cell cycle arrest and apoptosis nih.gov. In bladder epithelial cells undergoing malignant transformation due to chronic arsenic exposure, transcriptomic analysis revealed significant alterations in cell proliferation and survival pathways, including MAPK and PI3K/AKT signaling mdpi.com. These studies highlight the power of transcriptomics to uncover the key signaling networks and regulatory genes that are perturbed by this compound nih.govmdpi.com.

Epigenomics focuses on modifications to DNA and its associated proteins that regulate gene expression without changing the DNA sequence itself. Arsenic exposure is known to induce epigenetic alterations, which may be a key mechanism of its toxicity and carcinogenicity nih.gov.

DNA Methylation: Studies have shown that arsenic can alter the methylation levels of both global DNA and specific gene promoters nih.govnih.gov. It affects the activity of DNA methyltransferase (DNMT) enzymes, which are responsible for adding methyl groups to DNA nih.gov. An epigenome-wide association study in adults found significant associations between arsenic exposure and differential DNA methylation at specific CpG sites in white blood cells, suggesting that these epigenetic modifications are an important pathway underlying arsenic toxicity researchgate.net.

Histone Modification: Arsenic exposure can also alter post-translational modifications of histone proteins, such as acetylation, methylation, and phosphorylation nih.govnih.gov. Histones are proteins that package DNA into a structure called chromatin, and modifications to their "tails" can either activate or repress gene transcription youtube.com. These changes in histone marks can disrupt normal gene regulation and contribute to the pathological effects of arsenic nih.gov.

Table 2: Overview of Omics-Based Findings in this compound Research

Omics Field Methodology Key Findings Implicated Cellular Processes
Proteomics 2D-PAGE, Mass Spectrometry Altered expression of nuclear matrix and apoptosis-related proteins nih.govnih.gov Apoptosis, Oxidative Stress, Cell Proliferation
Genomics Comet Assay, CRISPR-Cas9 Screening Induction of DNA strand breaks, micronuclei, mtDNA deletions, and altered DNA copy number aacrjournals.orgnih.govfrontiersin.org DNA Damage Response, Genomic Instability, Drug Sensitivity
Transcriptomics RNA-Sequencing, Microarrays Widespread differential gene expression; downregulation of MYC, PCNA nih.govmdpi.com Cell Cycle, DNA Replication, PI3K/AKT and MAPK Signaling
Epigenomics EWAS, ChIP-Seq Alterations in global and gene-specific DNA methylation; changes in histone modification patterns nih.govnih.govresearchgate.net Gene Expression Regulation, Carcinogenesis

Computational and Systems Biology Methodologies

Computational and systems biology approaches integrate experimental data with mathematical modeling to understand the complex mechanisms of this compound's effects. Bioinformatics analyses of public databases have been used to systematically identify the direct protein targets of this compound and their associated gene networks nih.gov. Such studies have highlighted the role of critical signaling pathways, like the PI3K-Akt pathway, in mediating the compound's anti-tumor functions nih.gov.

In silico modeling has been specifically applied to investigate organ-specific toxicity. For example, mathematical models have been developed to simulate the effect of this compound on the electrical excitation of heart cells frontiersin.org. By incorporating experimental data on how the compound affects specific ion channels (like IKr and ICaL), these models can predict its impact at the cellular and tissue levels. Simulations have shown that this compound can prolong the action potential duration of ventricular myocytes and increase the heterogeneity of cardiac tissue, which raises the risk of arrhythmia frontiersin.org. These computational methods provide a powerful tool for dissecting the multi-scale mechanisms of drug-induced toxicity and for understanding the molecular interactions between arsenic and biological targets like enzymes frontiersin.orgacs.org.

Network Pharmacology for Elucidating Multifactorial Modes of Action

Network pharmacology offers a powerful approach to understanding the complex, multi-target nature of this compound's effects, moving beyond a single-target paradigm. frontiersin.orgresearchgate.net This methodology integrates data from genomics, proteomics, and bioinformatics to construct and analyze molecular networks, revealing the interconnected pathways through which this compound exerts its influence. frontiersin.org It is particularly suited for unraveling the compound's broad range of activities in various cancer types beyond its well-established role in acute promyelocytic leukemia (APL). nih.govnih.gov

Research employing network pharmacology has successfully identified numerous genes and signaling pathways that contribute to the cytotoxic effects of this compound. nih.govnih.gov For instance, in a study analyzing 58 cell lines from the National Cancer Institute (NCI) panel, 40 genes were identified as key determinants of cellular responsiveness to this compound. nih.govnih.gov These genes were implicated in various functional classes, highlighting the compound's diverse mechanisms of action. frontiersin.org Subsequent analysis using tools like Ingenuity Pathway Analysis has helped to map these genes to specific pathways, including those related to cancer and, interestingly, neurological processes, which may account for some of its known side effects. frontiersin.orgnih.govnih.gov

In the context of hepatocellular carcinoma (HCC), network pharmacology has been used to explore the potential anti-cancer mechanisms of this compound. nih.govsemanticscholar.org These studies have identified key targets and pathways, such as the PI3K-Akt, VEGF, p53, and MAPK signaling pathways, that are modulated by the compound. semanticscholar.orgproquest.com By constructing this compound-target-pathway-HCC networks, researchers can visualize and analyze the complex interplay between the drug, its molecular targets, and the resulting biological processes, such as the negative regulation of cellular senescence and the cellular response to hypoxia. proquest.com This approach provides a theoretical basis for screening new drug targets and understanding the multifaceted therapeutic action of this compound. nih.govsemanticscholar.org

Table 1: Key Signaling Pathways Modulated by this compound as Identified by Network Pharmacology in Hepatocellular Carcinoma Studies
Signaling PathwayKey Associated TargetsReported Biological Process
PI3K-Akt Signaling PathwayAKT1, PTEN, mTORCell Proliferation, Survival, Growth
VEGF Signaling PathwayVEGFA, KDRAngiogenesis
p53 Signaling PathwayTP53, CCND1Apoptosis, Cell Cycle Arrest
MAPK Signaling PathwayMAPK1, MAPK3, RAF1Cell Proliferation, Differentiation, Apoptosis
NF-kappa B Signaling PathwayRELA, IKBKBInflammation, Cell Survival

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between this compound and its protein targets at an atomic level. nih.gov These methods predict the binding poses and affinities of a ligand to a protein, providing insights into the molecular basis of the compound's activity. nih.govacs.org

Studies have utilized molecular docking to explore the binding of arsenic species, such as arsenate and arsenite, to various proteins. nih.govacs.org For example, the binding affinities of arsenate and arsenite to enzymes like arsenate reductase (ArsC) and laccase (LAC) have been calculated, revealing preferential binding to specific proteins. nih.govacs.org These simulations can identify key amino acid residues involved in the interaction, often through hydrogen bonding or ionic interactions. nih.gov

Following molecular docking, MD simulations can be employed to analyze the stability and conformational changes of the protein-ligand complex over time. nih.govacs.org By simulating the dynamic behavior of the complex, researchers can gain a more realistic understanding of the binding event. nih.gov For instance, a 100-nanosecond MD simulation can be used to assess the stability of the docked complex and observe the conformational behavior of both the protein and the ligand. nih.govacs.org The toxicity of trivalent arsenicals is often attributed to their high affinity for sulfhydryl groups in proteins, leading to alterations in protein conformation and function. acs.org

Table 2: Example of Molecular Docking and Dynamics Simulation Findings for Arsenic Compounds with Target Proteins
Arsenic CompoundTarget ProteinCalculated Binding Affinity (kcal/mol)Key Interacting ResiduesSimulation Duration
Arsenate (ART)Laccase (LAC)-5.82 ± 0.01ILE-200, HIS-206100 ns
Arsenite (AST)Arsenate Reductase (ArsC)Not specifiedLYS-127, SER-110, GLU-111, ASP-129100 ns

Predictive Modeling of Cellular Responses and Pathway Dynamics

Predictive modeling of cellular responses and pathway dynamics integrates experimental data with mathematical and computational frameworks to simulate and predict the behavior of biological systems upon exposure to this compound. This systems biology approach allows for a quantitative understanding of the compound's effects on complex cellular processes. nih.gov

One application of predictive modeling is in understanding the cardiotoxic effects of this compound. frontiersin.org Mathematical models have been developed to simulate the impact of this compound on the electrical excitation of ventricular cells by considering its effects on specific ion channels, such as the rapid delayed rectifier potassium current (IKr) and L-type calcium (ICaL) channels. frontiersin.org These models can predict changes in action potential duration and the likelihood of arrhythmias, providing a mechanistic understanding of observed clinical side effects. frontiersin.org

Future Directions and Emerging Research Avenues in Arsenic Trioxide Investigation

Identification of Novel Molecular Targets and Binding Partners

While the promyelocytic leukemia-retinoic acid receptor alpha (PML-RARα) fusion protein is the most well-characterized target of arsenic trioxide in APL, ongoing research is continuously identifying new molecular targets and binding partners that may explain its broader anticancer effects. aacrjournals.orgnih.govnih.gov The trivalent form of arsenic, arsenite, readily interacts with sulfhydryl groups on proteins, suggesting a wide range of potential targets. tandfonline.com

Recent studies have identified several novel targets that are crucial for cancer cell survival and proliferation. One such target is the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov this compound has been shown to directly bind to cysteine 299 in the AMPKα subunit, leading to its inhibition. nih.govaacrjournals.org This inhibition, in turn, can trigger downstream signaling pathways that affect cell growth and survival. nih.gov

Another critical enzyme targeted by this compound is Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). rsc.org This enzyme plays a significant role in cancer development by regulating the stability and activity of numerous oncogenes and tumor suppressors. eurekalert.org this compound can bind to, inhibit, and promote the degradation of Pin1, thereby disrupting cancer-driving pathways. eurekalert.org

Furthermore, research has explored the interaction of this compound with abundant serum proteins like human serum albumin (HSA) and bovine serum albumin (BSA). nih.gov Studies have shown that these proteins can act as carriers for this compound, potentially influencing its delivery to target tissues. nih.gov The interaction leads to conformational changes in the albumin proteins, characterized by a reduction in α-helix content. nih.gov

Novel Target/Binding PartnerFunctionImplication of Interaction with this compound
AMP-activated protein kinase (AMPK) Master regulator of cellular energy homeostasisDirect binding and inhibition, leading to cytotoxic effects in leukemic progenitors. nih.gov
Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) Regulates the function of multiple cancer-related proteinsInhibition and degradation, disrupting cancer-driving pathways. rsc.orgeurekalert.org
Serum Albumin (HSA, BSA) Major carrier proteins in the bloodBinds to and is transported by albumin, which may affect its biodistribution. nih.gov
Carbonyl reductase 1 (CBR1) Enzyme involved in metabolism and drug resistanceIdentified as a potential therapeutic target to enhance the efficacy of this compound in leukemia. ucsf.edu
Thioredoxin Reductase Key enzyme in cellular redox controlInhibition leads to increased oxidative stress within cancer cells.

Elucidation of Remaining Unclear Mechanistic Pathways

The mechanisms of action of this compound are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and promotion of differentiation. aacrjournals.orgnih.gov While much is known, particularly in the context of APL, the precise interplay and hierarchy of these pathways in other cancers are still being actively investigated. nih.gov

One of the central mechanisms is the generation of reactive oxygen species (ROS), which induces oxidative stress. patsnap.comnih.gov This oxidative stress can damage cellular components, including DNA, and trigger the mitochondrial pathway of apoptosis. researchoutreach.orgresearchgate.net The process involves the loss of the inner mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3 and caspase-9. nih.govpatsnap.comnih.gov

This compound also impacts critical cell signaling pathways. It has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, a key cascade for cell survival and proliferation. patsnap.com Recent research has shed light on its ability to modulate the interaction of cell-cycle regulating factors like E2F1 and the tumor suppressor pRb protein through both p53 and PI3K signaling pathways. researchoutreach.org Furthermore, it can affect other pathways like the Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. patsnap.com

The anti-angiogenic properties of this compound are another area of investigation. It has been found to downregulate the expression of vascular endothelial growth factor (VEGF), a key promoter of new blood vessel formation, which is essential for tumor growth. nih.govpatsnap.com The exact upstream signaling events that lead to this downregulation in various tumor types are a subject of ongoing research.

Development of Strategies to Circumvent Acquired Resistance

The emergence of resistance to this compound is a clinical challenge, particularly in patients who relapse. nih.gov Understanding the mechanisms of resistance is crucial for developing effective strategies to overcome it.

One of the well-documented mechanisms of resistance in APL is the acquisition of mutations in the B2 domain of the PML portion of the PML-RARα oncoprotein. nih.govresearchgate.net These mutations can interfere with the direct binding of this compound to the fusion protein, thereby abrogating its therapeutic effect. nih.gov

Beyond genetic mutations, other mechanisms contribute to resistance. These include:

Metabolic Adaptation: Resistant cells can exhibit distinct metabolic profiles, such as a preference for mitochondrial respiration. nih.gov

Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, such as ABCB6, can lead to decreased intracellular accumulation of this compound. nih.gov

Enhanced Antioxidant Capacity: Elevated levels of intracellular antioxidants, like glutathione (B108866) (GSH), can neutralize the ROS generated by this compound, thus diminishing its pro-apoptotic effects. aacrjournals.org

Researchers are actively developing strategies to counteract these resistance mechanisms. One promising approach involves targeting the metabolic adaptations of resistant cells. For instance, combining this compound with inhibitors of mitochondrial respiration has been shown to overcome resistance in preclinical models. nih.gov Another strategy focuses on modulating the cellular redox state. The use of agents like ascorbic acid (vitamin C) can deplete intracellular glutathione, potentially re-sensitizing resistant cells to this compound. aacrjournals.orgtandfonline.com Additionally, research into reversing the effects of efflux pumps or developing novel formulations to improve intracellular drug retention is underway. nih.gov For colorectal cancer cells resistant to 5-fluorouracil (B62378) (5-FU), this compound has been shown to re-sensitize them by suppressing the expression of thymidylate synthase (TS). aacrjournals.org

Resistance MechanismStrategy to Circumvent
PML-B2 domain mutations Alternative therapeutic agents or combination therapies that target downstream pathways. nih.govresearchgate.net
Metabolic adaptation (e.g., increased mitochondrial respiration) Combination with mitochondrial respiration inhibitors ("mitocans"). nih.gov
Increased drug efflux (e.g., ABC transporters) Development of efflux pump inhibitors or novel delivery systems. nih.gov
Enhanced antioxidant capacity (e.g., high glutathione levels) Co-administration with agents that deplete glutathione, such as ascorbic acid. aacrjournals.org
Overexpression of thymidylate synthase (in 5-FU resistance) Co-administration of this compound to suppress TS expression. aacrjournals.org

Exploration of Novel Biological Applications Beyond Current Indications

The success of this compound in APL has spurred significant interest in its potential application for a wide range of other diseases. nih.govtandfonline.com Its ability to target multiple cellular pathways makes it an attractive candidate for various malignancies and even non-cancerous conditions. aacrjournals.org

Other Malignancies:

Hematologic Cancers: Promising results have been observed in other hematologic malignancies, including multiple myeloma and myelodysplastic syndromes. nih.govnih.gov Clinical trials are exploring its use in combination with other agents for acute myeloid leukemia (AML). nih.gov

Solid Tumors: Preclinical studies have demonstrated the anti-cancer activity of this compound in a variety of solid tumors, including those of the prostate, bladder, stomach, and cervix. patsnap.comtransresurology.com However, its clinical use in solid tumors has been limited by factors such as rapid renal clearance. nih.govmdpi.com Nanotechnology-based delivery systems are being investigated to overcome this limitation. mdpi.com

Non-Malignant Diseases:

Autoimmune Diseases: Increasing evidence suggests that this compound possesses anti-inflammatory properties. researchgate.net It has shown therapeutic potential in animal models of autoimmune diseases like systemic lupus erythematosus (SLE) by eliminating activated T lymphocytes and reducing autoantibody levels. frontiersin.orgashpublications.org

Antiviral Activity: Preliminary research indicates that this compound may have antiviral effects against viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV). bohrium.com

The exploration of these novel applications is still in its early stages, with many studies being preclinical. frontiersin.org Robust clinical trials are needed to validate these findings and establish the efficacy and safety of this compound in these new therapeutic contexts. frontiersin.org

Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology

To gain a comprehensive and systems-level understanding of the biological effects of this compound, researchers are increasingly turning to multi-omics approaches. azolifesciences.com This involves the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to create a more complete picture of the cellular response to the compound. rsc.orgnih.gov

By combining these datasets, researchers can:

Identify Novel Biomarkers: Integrated analysis can help identify biomarkers that predict a patient's response to this compound therapy.

Uncover Complex Regulatory Networks: Multi-omics data allows for the construction of detailed molecular pathways and networks that are perturbed by this compound, revealing how changes at the gene level translate to alterations in protein function and metabolic output. azolifesciences.com

Elucidate Mechanisms of Toxicity: The integration of different omics profiles can provide deeper insights into the molecular mechanisms underlying both the therapeutic effects and the toxic side effects of arsenic. nih.govnih.gov For example, multi-omics analyses in mice have revealed that arsenic-induced reproductive toxicity is linked to decreased energy production, altered histone acetylation, and impaired cell junctions. nih.gov

Studies have already begun to apply these integrative approaches. For instance, the integration of microRNAome, proteomics, and metabolomics has been used to investigate the molecular mechanisms of arsenic-induced malignant cell transformation. nih.gov Such studies provide a powerful framework for deciphering the complex biological consequences of arsenic exposure and the multifaceted actions of this compound as a therapeutic agent. nih.gov The continued application of these technologies is expected to unravel new layers of complexity in this compound biology, ultimately leading to more effective and personalized therapeutic strategies.

Q & A

Q. What engineering solutions ensure permanent containment of this compound in mining waste?

  • Methodological Answer : Implement frozen shell technology by circulating refrigerated brine (-10°C) through underground chambers. Validate thermal stability via finite element modeling and monitor using distributed temperature sensors. Pair with hydraulic barriers to prevent groundwater infiltration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.